Tert-butyl N-ethylcarbamate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTGQSQWSKCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458525 | |
| Record name | Tert-butyl N-ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38267-76-4 | |
| Record name | Tert-butyl N-ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties and Synthetic Utility of tert-Butyl N-ethylcarbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-ethylcarbamate, a vital intermediate in modern organic synthesis. As a quintessential example of a Boc-protected amine, its physical properties, spectroscopic signature, and chemical reactivity are of paramount importance to researchers in pharmaceutical and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind its characteristic spectral features and provide a robust, self-validating protocol for its preparation and purification. The guide is structured to serve as a practical reference for scientists leveraging this versatile building block in multi-step synthetic campaigns.
Core Physical and Chemical Properties
This compound (CAS Number: 14959-33-0) is the product of formally protecting ethylamine with a tert-butoxycarbonyl (Boc) group. This transformation converts a volatile, nucleophilic primary amine into a stable, manageable solid or oil that is amenable to a wide range of reaction conditions under which a free amine would be incompatible. Its core properties are summarized below. While direct experimental data for some properties are not widely published, reliable predictions can be made based on closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 14959-33-0 | Chemical Registry |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | Calculated |
| Physical State | Colorless oil or low-melting solid | Typical for similar small carbamates |
| Boiling Point | ~180-190 °C (Predicted) | Extrapolated from tert-butyl N-methylcarbamate (~177 °C)[1] |
| Density | ~0.93-0.95 g/cm³ (Predicted) | Extrapolated from tert-butyl N-methylcarbamate (~0.937 g/cm³)[1] |
| Solubility | Soluble in a wide range of organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Methanol).[2] Slightly soluble in water. | Polarity and functional groups |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. The following section details the expected spectroscopic data, which serve as a fingerprint for the molecule. The interpretation is grounded in the predictable electronic environments of the molecule's functional groups.
Caption: Structure of this compound with NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The simplicity of the this compound spectrum is a direct reflection of its molecular symmetry.
| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | Integration | Assignment (See Diagram) | Causality |
| Signal a | 1.0 - 1.2 | Triplet (t) | 3H | -CH₃ (ethyl) | Coupled to the adjacent two protons of the CH₂ group (b). |
| Signal b | 3.1 - 3.3 | Quartet (q) | 2H | -CH₂- | Coupled to the adjacent three protons of the CH₃ group (a). |
| Signal c | 1.4 - 1.5 | Singlet (s) | 9H | -C(CH₃)₃ | Nine protons are chemically and magnetically equivalent; no adjacent protons to couple with.[3] |
| N-H | 4.5 - 5.0 | Broad Singlet (br s) | 1H | -NH- | Broad signal due to quadrupole broadening and potential solvent exchange. |
| ¹³C NMR (Carbon) | Expected δ (ppm) | Assignment (See Diagram) | Causality |
| Signal 1 | 14 - 16 | -CH₃ (ethyl) | Aliphatic sp³ carbon in the upfield region. |
| Signal 2 | 35 - 37 | -CH₂- | Aliphatic sp³ carbon adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. |
| Signal 3 | 28.0 - 28.5 | -C(CH₃)₃ | Highly shielded, equivalent methyl carbons of the tert-butyl group.[3] |
| Signal 4 | 79 - 81 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom.[3] |
| Signal 5 | 155 - 157 | C=O (carbamate) | Carbonyl carbon, significantly deshielded by two adjacent heteroatoms (O and N).[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The carbamate moiety provides two intense, characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3350 | Medium-Strong | Amine/Amide N-H |
| C-H Stretch (sp³) | 2850 - 2980 | Strong | Alkyl C-H |
| C=O Stretch | 1680 - 1705 | Very Strong | Carbamate Carbonyl |
| N-H Bend | 1510 - 1540 | Strong | Amine/Amide N-H |
| C-O Stretch | 1160 - 1180 | Strong | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is readily observed.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 146.12 | Protonated parent molecule. |
| [M+Na]⁺ | 168.10 | Sodium adduct, common in ESI. |
| [M-C₄H₈+H]⁺ | 90.05 | Loss of isobutylene (56 Da) from the parent ion, a characteristic fragmentation of tert-butyl esters and carbamates.[4] |
| [M-Boc+H]⁺ | 46.06 | Loss of the entire Boc group (100 Da) to give the ethylaminium ion. |
Synthesis and Purification Protocol
The synthesis of this compound is a robust and high-yielding reaction, exemplifying the standard procedure for Boc protection of primary amines.[5] The reaction's success hinges on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Caption: Standard workflow for the synthesis of this compound.
Experimental Protocol
-
Materials: Ethylamine (as a solution, e.g., 70% in water or 2M in THF), Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or Tetrahydrofuran (THF), Sodium Bicarbonate (NaHCO₃), Water (H₂O), Brine (saturated aq. NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethylamine solution (1.0 equivalent). Dilute with an equal volume of THF or DCM.
-
Base Addition: Add a solution of sodium bicarbonate (1.5 equivalents) in water. The biphasic system facilitates the reaction and neutralizes the acidic byproduct.
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same organic solvent dropwise over 30 minutes. The slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification & Validation: The crude product is often of high purity.[1] If necessary, it can be purified further by silica gel column chromatography. The final product should be validated by comparing its spectroscopic data (NMR, IR) with the expected values.
Reactivity, Stability, and Safe Handling
Chemical Reactivity and the Role of the Boc Group
The utility of this compound is defined by the stability and reactivity of the Boc protecting group.
-
Stability: The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many organometallic reagents and mild reducing agents.[6][7] This stability allows for extensive chemical modifications at other sites of a complex molecule.
-
Deprotection (Cleavage): The Boc group is prized for its facile removal under acidic conditions.[8] The mechanism is initiated by protonation of the carbamate carbonyl, followed by elimination to form the highly stable tert-butyl cation, carbon dioxide, and the free amine.[6][9] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ether.[8]
Caption: The fundamental acid-labile reactivity of the Boc protecting group.
Safety and Handling
While specific toxicity data for this compound is not widely available, general precautions for handling carbamates and alkylating agents should be strictly followed.
| Hazard Class | Precautionary Statement |
| Acute Toxicity / Irritation | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[10] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for complex molecular construction. Its physical properties make it easy to handle and purify, while its predictable spectroscopic signature allows for straightforward characterization. The true power of this compound lies in the robust stability of the Boc group under diverse chemical environments, contrasted with its clean and efficient removal under acidic conditions. This guide has provided the foundational data, validated protocols, and mechanistic insights required for researchers to confidently synthesize, characterize, and strategically deploy this versatile building block in their synthetic endeavors.
References
- 1. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 2. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl carbamate [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of tert-butyl N-ethylcarbamate from tert-butanol
An In-depth Technical Guide to the Synthesis of tert-Butyl N-ethylcarbamate from tert-Butanol
Introduction
This compound is a carbamate derivative featuring the tert-butoxycarbonyl (Boc) group, a cornerstone of modern organic synthesis. The Boc group serves as a crucial protecting group for amines, prized for its stability across a wide range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive technical overview for the , designed for researchers, chemists, and professionals in drug development. The primary and most direct synthetic route involves the reaction of tert-butanol with ethyl isocyanate. This document details the underlying chemical principles, a robust experimental protocol, critical safety considerations, and the rationale behind key procedural steps.
Synthetic Strategy and Mechanistic Principles
The formation of carbamates (urethanes) from the reaction of an alcohol with an isocyanate is a fundamental and highly efficient transformation in organic chemistry. This pathway is the most direct method for synthesizing this compound from the specified starting materials.
Core Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The key steps are as follows:
-
Nucleophilic Attack: The oxygen atom of the tert-butanol hydroxyl group, possessing lone pairs of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the ethyl isocyanate.
-
Proton Transfer: This attack forms a transient, unstable intermediate. A subsequent proton transfer from the alcohol's oxygen to the isocyanate's nitrogen atom occurs. This step can be facilitated by the solvent or other alcohol molecules acting as a proton shuttle.[1]
-
Product Formation: The proton transfer neutralizes the charges, resulting in the stable C-O and N-H bonds of the final this compound product.
While the reaction can proceed without a catalyst, it is often accelerated by bases or acids.[1] However, caution is paramount, as base-catalyzed reactions of isocyanates with alcohols in the absence of an inert solvent can be violently exothermic and potentially explosive.[2][3]
Caption: Reaction mechanism for urethane formation.
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of this compound. The procedure emphasizes control over reaction conditions and adherence to strict safety measures due to the hazardous nature of ethyl isocyanate.
Materials and Equipment
-
Reagents: tert-Butanol (anhydrous), Ethyl Isocyanate, Anhydrous Toluene (or Tetrahydrofuran), Magnesium Sulfate (anhydrous).
-
Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a drying tube (or nitrogen/argon inlet), ice-water bath, rotary evaporator.
Quantitative Data
The following table outlines the reagent quantities for a representative synthesis.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| tert-Butanol | 74.12 | 0.10 | 1.0 | 7.41 g (9.4 mL) |
| Ethyl Isocyanate | 71.08 | 0.105 | 1.05 | 7.46 g (8.3 mL) |
| Anhydrous Toluene | - | - | - | 100 mL |
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). This prevents the highly reactive ethyl isocyanate from reacting with atmospheric moisture.
-
Reagent Preparation: Dissolve 7.41 g (0.10 mol) of tert-butanol in 100 mL of anhydrous toluene in the reaction flask.
-
Controlled Addition: Cool the solution in an ice-water bath to 0-5 °C. Charge the dropping funnel with 7.46 g (0.105 mol) of ethyl isocyanate. Add the ethyl isocyanate dropwise to the stirred tert-butanol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is crucial for control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: The reaction's progress can be monitored using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A complete reaction is indicated by the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully add 5 mL of methanol to quench any unreacted ethyl isocyanate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further by recrystallization from hexane or by flash column chromatography on silica gel.
-
Visualization of Experimental Workflow
Caption: Simplified workflow for the synthesis.
Safety, Handling, and Trustworthiness
Ensuring the integrity of the experiment and the safety of the researcher is paramount. This protocol is a self-validating system when strict adherence to safety guidelines is maintained.
Hazard Analysis and Mitigation
-
Ethyl Isocyanate: This compound is highly toxic, volatile, and extremely reactive.[4]
-
Toxicity: It is a potent respiratory irritant and sensitizer that can cause severe occupational asthma.[5] Inhalation of vapors must be strictly avoided.[4]
-
Reactivity: It reacts exothermically with water, alcohols, and amines.[2] Reaction with water produces carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.
-
Handling: All manipulations must be conducted within a certified chemical fume hood.[4] Ensure all glassware is thoroughly dried to prevent uncontrolled reactions with residual water.
-
-
tert-Butanol: This reagent is a flammable liquid and vapor. It can cause skin and eye irritation.[3] Keep away from ignition sources.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[4]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber gloves. Latex or nitrile gloves are not recommended as they offer insufficient protection against isocyanates.
-
Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use water.
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[4]
Conclusion
The and ethyl isocyanate is an efficient and direct method. The success of this procedure hinges on meticulous control of reaction conditions, particularly temperature, and an unwavering commitment to safety. The extreme toxicity and reactivity of ethyl isocyanate demand rigorous handling protocols and the use of appropriate personal protective equipment. By following this guide, researchers can safely and effectively prepare this valuable carbamate for its diverse applications in organic synthesis.
References
- 1. Tert-butyl isocyanate, |For Research [benchchem.com]
- 2. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. TERT-BUTYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 5. cdph.ca.gov [cdph.ca.gov]
The Cornerstone of Amine Protection: A Technical Guide to tert-Butyl N-Ethylcarbamate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic protection and deprotection of functional groups is paramount. Among these, the amine moiety, with its inherent nucleophilicity and basicity, often requires a temporary mask to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group stands as a titan in this field, and its application in the formation of carbamates is a foundational technique. This guide provides a comprehensive technical overview of tert-butyl N-ethylcarbamate, a key exemplar of this class of compounds, detailing its synthesis, reaction mechanisms, and critical role as a building block in modern drug discovery.
Nomenclature and Physicochemical Properties
The correct IUPAC name for the compound commonly referred to as this compound is tert-butyl ethylcarbamate . It is a carbamate ester characterized by an ethyl group attached to the nitrogen atom and a tert-butyl group forming the ester moiety.
While specific experimental data for this exact compound is not extensively published, its properties can be reliably inferred from closely related analogues.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale / Comparison with Analogues |
| Molecular Formula | C₇H₁₅NO₂ | Direct calculation |
| Molecular Weight | 145.20 g/mol | Direct calculation |
| Appearance | Colorless oil or low-melting solid | Similar to other short-chain N-alkylated Boc-carbamates |
| Melting Point (°C) | < 30 | tert-Butyl N-(2-bromoethyl)carbamate has a melting point of 30-32 °C[1]. The absence of the heavy bromine atom would likely lower the melting point. |
| Boiling Point (°C) | ~180-200 | Extrapolated from similar N-alkylated carbamates. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol).[1] | Carbamate structure with alkyl groups confers good solubility in a range of organic media. |
The Chemistry of Amine Protection: Synthesis and Mechanism
The synthesis of this compound is a classic example of nucleophilic attack by an amine on an activated carbonyl compound. The most common and efficient laboratory-scale method utilizes di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.
Synthetic Protocol: The Protection of Ethylamine
The reaction proceeds by treating ethylamine with di-tert-butyl dicarbonate in a suitable solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction can be performed at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) to the stirred ethylamine solution.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. If necessary, the product can be further purified by silica gel column chromatography.
The "Why": Mechanistic Insights into Boc Protection
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The protection of ethylamine with Boc anhydride proceeds through a nucleophilic acyl substitution pathway.
The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable tert-butoxycarbonate anion as a leaving group.[2][3] This anion is basic enough to deprotonate the newly formed, positively charged carbamate, yielding the final product and byproducts, tert-butanol and carbon dioxide.[2][4]
Caption: Mechanism of N-Boc protection using Boc anhydride.
For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP acts as a nucleophilic catalyst, first reacting with Boc anhydride to form a more reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the amine.[4]
The Art of Deprotection: Releasing the Amine
A key advantage of the Boc group is its facile removal under acidic conditions, while remaining stable to a wide range of other reagents, including bases and nucleophiles.[5] This orthogonality is a cornerstone of modern protecting group strategy.
Deprotection Protocol
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
Experimental Protocol: Deprotection of this compound
-
Reaction Setup: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent. The reaction is typically rapid and occurs at room temperature.
-
Monitoring and Work-up: The reaction can be monitored by TLC. Upon completion, the excess acid and solvent are removed under reduced pressure. The resulting amine salt can then be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.
Deprotection Mechanism
The deprotection mechanism is essentially the reverse of the protection, initiated by protonation of the carbamate's carbonyl oxygen by the strong acid.[3][6] This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Milder acidic conditions, such as aqueous phosphoric acid, can also be effective for deprotection and may offer better selectivity in the presence of other acid-sensitive functional groups.[7][8]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Notes |
| ¹H NMR | -C(CH₃)₃ | ~1.4 ppm (singlet, 9H) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| -N-CH₂-CH₃ | ~3.1-3.3 ppm (quartet, 2H) | Methylene protons adjacent to the nitrogen of the carbamate. | |
| -N-CH₂-CH₃ | ~1.1 ppm (triplet, 3H) | Methyl protons of the ethyl group. | |
| -NH- | ~4.5-5.5 ppm (broad singlet, 1H) | The carbamate N-H proton, which can be broad and its position can vary with concentration and solvent. | |
| ¹³C NMR | -C(CH₃)₃ | ~80 ppm | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~28 ppm | Methyl carbons of the tert-butyl group. | |
| -C=O | ~156 ppm | Carbonyl carbon of the carbamate. | |
| -N-CH₂-CH₃ | ~35-40 ppm | Methylene carbon of the ethyl group. | |
| -N-CH₂-CH₃ | ~15 ppm | Methyl carbon of the ethyl group. | |
| IR Spectroscopy | N-H stretch | ~3300-3400 cm⁻¹ (sharp to broad) | Stretching vibration of the N-H bond. |
| C=O stretch | ~1680-1710 cm⁻¹ (strong, sharp) | Carbonyl stretch is a very prominent feature of carbamates. | |
| C-O stretch | ~1160-1250 cm⁻¹ | Stretching of the C-O bonds of the carbamate. | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z = 146.12 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | m/z = 90.05 | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pattern. |
Note: NMR chemical shifts are estimates and can vary depending on the solvent used.[9][10] The IR stretching frequencies are based on typical ranges for carbamates.[11]
Applications in Drug Development and Synthesis
This compound, and Boc-protected amines in general, are indispensable tools in drug discovery and organic synthesis.[12] Their primary utility lies in their role as protected building blocks. By temporarily masking the reactivity of the amine, chemists can perform reactions on other parts of a molecule without interference.
This strategy is fundamental in:
-
Peptide Synthesis: In the stepwise construction of peptides, the N-terminus of one amino acid must be protected while its C-terminus is coupled to the next amino acid in the sequence. The Boc group has historically been a cornerstone of this field.
-
Complex Molecule Synthesis: In the total synthesis of natural products and the development of novel pharmaceutical agents, molecules often contain multiple amine groups. Orthogonal protection strategies, where different amine groups are protected with groups that can be removed under different conditions (e.g., acid-labile Boc and base-labile Fmoc), are crucial for selectively modifying specific sites.[5]
-
Combinatorial Chemistry: The generation of libraries of related compounds for high-throughput screening often relies on solid-phase synthesis, where the stability and reliable cleavage of protecting groups like Boc are essential.
The ethyl group in this compound can be a simple structural component or a precursor to more complex functionalities, making it a versatile starting material for a wide range of synthetic targets.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its reagents.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a quintessential example of the broader class of Boc-protected amines, which are foundational to modern organic synthesis. The ease of its formation, its stability under a variety of reaction conditions, and the efficiency of its removal under specific acidic protocols make the Boc group an invaluable tool for the synthetic chemist. A thorough understanding of its properties, synthesis, and the mechanisms of its application provides researchers and drug development professionals with the knowledge to strategically and effectively utilize this critical protecting group in the creation of complex and novel molecules that can address pressing therapeutic needs.
References
- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. abmole.com [abmole.com]
- 16. combi-blocks.com [combi-blocks.com]
The Synthetic Versatility of Tert-Butyl N-Ethylcarbamate and Its Derivatives: A Technical Guide for Researchers
Introduction: The Carbamate Moiety as a Cornerstone in Modern Organic Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the carbamate functional group stands out for its unique combination of stability and tunable reactivity.[1][2] Among the various carbamate protecting groups and building blocks, those derived from tert-butyl alcohol, particularly tert-butyl N-ethylcarbamate and its analogues, offer a powerful toolkit for the synthetic chemist. Their widespread use stems from the robust nature of the tert-butoxycarbonyl (Boc) group, which can withstand a broad spectrum of reaction conditions while being readily removable under specific acidic environments.[3] This differential reactivity is the cornerstone of their utility, enabling the selective protection and manipulation of amine functionalities in multifaceted synthetic pathways.[4]
This technical guide provides an in-depth exploration of this compound and its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic considerations in their application. We will delve into the synthesis of these crucial reagents, their physicochemical properties, and their pivotal role as versatile intermediates in the construction of pharmaceutically active compounds.
Core Compound Profile: Tert-butyl carbamate
The foundational unit for the compounds discussed herein is tert-butyl carbamate. Understanding its properties is essential for appreciating the behavior of its N-substituted derivatives.
| Property | Value | Source |
| CAS Number | 4248-19-5 | [5][6] |
| Molecular Formula | C5H11NO2 | [5][6] |
| Molecular Weight | 117.15 g/mol | [5][6] |
| Appearance | White to slightly yellow needles | [6] |
| Melting Point | 105-108 °C | [6] |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [6] |
Synthesis of N-Substituted Tert-Butyl Carbamate Derivatives: A Strategic Overview
The introduction of substituents on the nitrogen atom of tert-butyl carbamate opens up a vast chemical space for the design of novel molecules. The general strategy for synthesizing N-substituted derivatives often involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O). This approach allows for the protection of an amine, rendering it less nucleophilic and enabling selective reactions at other sites within the molecule.
A prime example is the synthesis of tert-butyl (2-aminoethyl)carbamate, a key precursor for many more complex derivatives.
Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This protocol is a widely used method for the mono-Boc protection of ethylenediamine. The use of a large excess of the diamine is a critical experimental choice to favor the formation of the mono-protected product over the di-protected byproduct.
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Argon (or other inert gas)
Procedure:
-
In a suitable reaction vessel, create a mixture of ethylenediamine (a significant excess), dioxane, water, and magnesium oxide.[3][7]
-
Stir the mixture vigorously at room temperature under an inert atmosphere.[3][7]
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture dropwise over approximately 20-30 minutes.[3][7]
-
Continue to stir the reaction mixture at room temperature for 16-24 hours.[3][7]
-
After the reaction is complete, filter the mixture to remove any solid magnesium oxide.[7]
-
Concentrate the filtrate under reduced pressure.[7]
-
The resulting residue can be further purified by extraction with a suitable solvent like diethyl ether, followed by concentration of the extracts.[7]
-
For higher purity, the resulting oil can be distilled under high vacuum.[7]
Key Derivatives of this compound in Drug Discovery and Development
The true synthetic power of tert-butyl carbamates is realized in their more complex, functionalized derivatives. These molecules serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical agents.
Tert-butyl N-(2-bromoethyl)carbamate
This derivative is a valuable bifunctional reagent, possessing both a protected amine and a reactive alkyl halide.
| Property | Value | Source |
| CAS Number | 39684-80-5 | [8][9] |
| Molecular Formula | C7H14BrNO2 | [8] |
| Molecular Weight | 224.098 g/mol | [8] |
| IUPAC Name | tert-butyl N-(2-bromoethyl)carbamate | [8] |
Synthetic Utility: The presence of the bromo group allows for nucleophilic substitution reactions, enabling the introduction of the N-Boc-protected ethylamine moiety into a target molecule. This is a common strategy for building linkers in drug conjugates or for synthesizing more complex amine-containing structures.
Tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate
This compound is an example of a more elaborate diamine with differential protection.
| Property | Value | Source |
| CAS Number | 122734-34-3 | [10] |
| Molecular Formula | C11H24N2O2 | [10] |
| Molecular Weight | Not specified | |
| IUPAC Name | tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate | [10] |
Synthetic Utility: The presence of both a Boc-protected secondary amine and a free primary amine allows for sequential, selective reactions at two different nitrogen centers. This is particularly useful in the construction of asymmetrical molecules and in peptide synthesis.[11]
Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate
A key intermediate in the synthesis of advanced pharmaceutical compounds.
| Property | Value | Source |
| CAS Number | 2384514-21-8 | [12] |
| Molecular Formula | C16H23NO3 | [12] |
| Molecular Weight | Not specified | |
| IUPAC Name | tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate | [12] |
Application in Drug Synthesis: This derivative is a crucial intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer.[12] The formyl group provides a handle for further chemical transformations, such as reductive amination, to build the final drug structure.
Visualizing Synthetic Pathways and Workflows
To better illustrate the logical flow of synthesis and the relationships between these compounds, the following diagrams are provided.
Caption: Synthetic relationships between key tert-butyl carbamate derivatives.
Safety and Handling of Tert-Butyl Carbamate Derivatives
As with all chemical reagents, proper safety precautions are paramount when handling tert-butyl carbamate and its derivatives. The following is a general guide based on available safety data for related compounds.
General Handling Precautions:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[13][14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[13][14]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[13]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
Storage:
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep containers tightly closed.[13]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[13]
It is imperative to consult the specific Safety Data Sheet (SDS) for each individual compound before use to obtain detailed and accurate safety information.
Conclusion: A Versatile and Indispensable Tool
This compound and its derivatives represent a class of compounds whose importance in modern organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. The Boc protecting group provides a reliable and strategically valuable tool for the manipulation of amine functionalities, enabling the construction of complex molecular architectures with a high degree of control. From fundamental building blocks like tert-butyl (2-aminoethyl)carbamate to crucial drug intermediates, these reagents are indispensable for the advancement of medicinal chemistry and the development of new therapeutic agents. A thorough understanding of their synthesis, properties, and safe handling is essential for any researcher working at the forefront of chemical science.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE | CAS 39684-80-5 [matrix-fine-chemicals.com]
- 9. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 10. americanelements.com [americanelements.com]
- 11. benchchem.com [benchchem.com]
- 12. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to tert-Butyl N-ethylcarbamate: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of Amine Protection in Complex Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Among the most ubiquitous and reactive functional groups is the amine. Its nucleophilicity and basicity are central to its role in forming a vast array of chemical bonds, yet these same properties present a significant challenge in multi-step syntheses. Unchecked reactivity can lead to a cascade of undesired side reactions, dramatically reducing the yield and purity of the target molecule. To navigate this, the strategic use of protecting groups is not merely a convenience but a cornerstone of synthetic efficiency.
The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines, and for good reason. Its steric bulk effectively shields the nitrogen atom from participating in unwanted reactions, and it is stable to a wide range of nucleophilic and basic conditions. Crucially, it can be readily removed under mildly acidic conditions, a process that is often orthogonal to the cleavage of other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group.[1]
This guide provides a comprehensive technical overview of a specific and valuable Boc-protected amine: tert-butyl N-ethylcarbamate . We will delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis, explore its analytical characterization, and discuss its applications as a versatile building block in drug development and complex organic synthesis.
Core Physicochemical and Structural Data
The foundational properties of a reagent are critical for its effective use in synthesis. The molecular formula of this compound is C7H15NO2. From this, the molecular weight is calculated to be 145.20 g/mol . While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs such as tert-butyl N-methylcarbamate.[2]
| Property | Value (Predicted/Calculated) |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~180-190 °C (Predicted) |
| Density | ~0.94 g/cm³ (Predicted) |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. |
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the reaction of ethylamine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.[3] The use of a base, such as triethylamine or sodium bicarbonate, is often employed to neutralize the carbonic acid byproduct.
Experimental Protocol
Materials:
-
Ethylamine (as a solution, e.g., 70% in water or 2.0 M in THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of the same solvent.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred ethylamine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic byproducts) and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or flash column chromatography if necessary.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[4][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals:
-
A singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A quartet integrating to 2 protons around δ 3.1-3.2 ppm, corresponding to the methylene (-CH₂-) group of the ethyl moiety, split by the adjacent methyl group.
-
A triplet integrating to 3 protons around δ 1.1 ppm, corresponding to the methyl (-CH₃) group of the ethyl moiety, split by the adjacent methylene group.
-
A broad singlet around δ 4.5-5.0 ppm for the N-H proton of the carbamate.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit five signals:
-
A signal around δ 156 ppm for the carbonyl carbon of the carbamate.
-
A signal around δ 79 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around δ 35 ppm for the methylene carbon of the ethyl group.
-
A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A signal around δ 15 ppm for the methyl carbon of the ethyl group.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A strong C=O stretching vibration for the carbamate carbonyl group, typically appearing around 1680-1700 cm⁻¹.
-
An N-H stretching vibration around 3300-3400 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
-
Applications in Drug Development and Organic Synthesis
The utility of this compound lies in its function as a protected form of ethylamine. The Boc group serves as a robust shield for the amine, allowing chemists to perform reactions on other parts of a molecule without interference from the nitrogen atom.[6]
Key Applications Include:
-
Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). By incorporating the Boc-protected ethylamine moiety, medicinal chemists can build molecular scaffolds and subsequently deprotect the amine at a later stage to introduce further functionality or to reveal a key pharmacophore.[7]
-
Peptide Synthesis: While less common for simple amines, the principle of Boc protection is fundamental to solid-phase peptide synthesis. It prevents the amine of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner.
-
Building Block Chemistry: As a stable and easily handled liquid or low-melting solid, it serves as a convenient source of a mono-functionalized ethylamine equivalent for creating more complex building blocks for combinatorial chemistry and library synthesis.
The deprotection of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] This process generates the free amine (as its corresponding salt), along with isobutylene and carbon dioxide as volatile byproducts, which simplifies the purification of the desired product.
Conclusion
This compound is a foundational reagent in the toolkit of the modern synthetic chemist. Its straightforward and high-yielding synthesis, coupled with the reliable and orthogonal nature of the Boc protecting group, makes it an indispensable intermediate. Understanding its properties, synthesis, and reactivity allows researchers and drug development professionals to strategically design and execute complex synthetic routes with greater efficiency and control, ultimately accelerating the discovery and production of novel molecules with therapeutic and technological potential.
References
- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Spectral Data of tert-Butyl N-Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for tert-butyl N-ethylcarbamate. As a molecule incorporating the widely used tert-butoxycarbonyl (Boc) protecting group, a thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Molecular Structure and Spectroscopic Correlation
The structure of this compound contains several key functional groups that give rise to distinct signals in its NMR and IR spectra. The ethyl group (-CH2CH3), the carbamate linkage (-NHCOO-), and the tert-butyl group (-C(CH3)3) each provide a unique spectroscopic signature.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by three distinct sets of signals corresponding to the ethyl and tert-butyl groups, along with a broad signal for the N-H proton.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃ )₃ | ~1.45 | Singlet | 9H |
| -CH₂CH₃ | ~1.12 | Triplet | 3H |
| -CH₂ CH₃ | ~3.15 | Quartet | 2H |
| -NH - | ~4.7 (variable) | Broad Singlet | 1H |
Interpretation of the ¹H NMR Spectrum:
-
t-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. The upfield chemical shift is characteristic of protons on sp³-hybridized carbons shielded by the electron-donating nature of the alkyl group.
-
Ethyl Group Protons (-CH₂CH₃):
-
The methyl protons (-CH₂CH₃ ) resonate as a triplet around 1.12 ppm due to coupling with the adjacent methylene protons (n+1 rule, 2+1=3).
-
The methylene protons (-CH₂ CH₃) appear as a quartet at approximately 3.15 ppm, a result of coupling to the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield shift of this signal compared to the methyl protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.
-
-
Amide Proton (-NH-): The carbamate N-H proton typically appears as a broad singlet around 4.7 ppm. Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness of the peak is a result of quadrupole broadening and potential hydrogen bonding.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon environment within the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.4 |
| -C (CH₃)₃ | ~79.1 |
| -CH₂CH₃ | ~15.5 |
| -CH₂ CH₃ | ~36.0 |
| C =O | ~156.0 |
Interpretation of the ¹³C NMR Spectrum:
-
t-Butyl Carbons: The three equivalent methyl carbons (-C(CH₃ )₃) of the tert-butyl group give rise to a signal at approximately 28.4 ppm. The quaternary carbon (-C (CH₃)₃) appears further downfield at around 79.1 ppm due to the deshielding effect of the adjacent oxygen atom.
-
Ethyl Group Carbons: The methyl carbon (-CH₂CH₃ ) of the ethyl group is observed at approximately 15.5 ppm. The methylene carbon (-CH₂ CH₃) is shifted downfield to around 36.0 ppm due to its proximity to the nitrogen atom.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group (C =O) is the most deshielded carbon in the molecule, appearing at approximately 156.0 ppm. This significant downfield shift is characteristic of carbonyl carbons in amides and carbamates.
Infrared (IR) Spectral Data
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | Medium, sharp |
| C-H Stretch (sp³) | ~2970-2870 | Strong |
| C=O Stretch (carbamate) | ~1690 | Strong, sharp |
| N-H Bend | ~1530 | Medium |
| C-O Stretch | ~1170 | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A medium to sharp absorption band around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.
-
C-H Stretch: Strong absorption bands in the region of 2970-2870 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the tert-butyl and ethyl groups.
-
C=O Stretch: A very strong and sharp absorption band at approximately 1690 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration within the carbamate functional group.
-
N-H Bend: The N-H bending vibration typically appears as a medium intensity band around 1530 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the ester portion of the carbamate is observed as a strong band near 1170 cm⁻¹.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Spectrometer: 300 or 400 MHz
-
Pulse Angle: 90°
-
Spectral Width: 10-15 ppm
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Number of Scans: 8-64 (depending on concentration)
¹³C NMR Acquisition:
-
Spectrometer: Same as ¹H NMR
-
Experiment: Proton-decoupled
-
Pulse Angle: 30-45°
-
Spectral Width: 200-250 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small drop of liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, a small amount of the solid is pressed onto the crystal.
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and unambiguous method for the structural characterization of this compound. The data presented in this guide serve as a reliable reference for chemists working with this and related Boc-protected compounds, facilitating efficient and accurate analysis in research and development settings.
A Comprehensive Technical Guide to the Solubility of tert-Butyl N-Ethylcarbamate in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Synthetic Building Block
To the researchers, scientists, and drug development professionals who rely on the precise and predictable behavior of chemical reagents, this guide offers an in-depth exploration of the solubility of tert-butyl N-ethylcarbamate. As a crucial Boc-protected amine, its utility in organic synthesis and pharmaceutical development is intrinsically linked to its solubility profile. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this guide provides a robust framework for understanding, determining, and applying its solubility characteristics. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its empirical determination, and discuss the practical implications for its use in the laboratory.
Theoretical Framework: Understanding the Solubility of this compound
The solubility of this compound is governed by the interplay of its molecular structure with the physicochemical properties of the solvent. The molecule possesses both a nonpolar and a polar region, which dictates its interaction with different types of organic solvents.
-
The Nonpolar Contributor: The tert-Butyl Group: The bulky tert-butyl group is hydrophobic and contributes to the compound's solubility in nonpolar and weakly polar solvents through van der Waals interactions.
-
The Polar Contributor: The Carbamate Moiety: The carbamate functional group (-NHCOO-) is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). This allows for strong interactions with polar protic and aprotic solvents.
This dual nature suggests that this compound will exhibit favorable solubility in a broad range of organic solvents, with the exception of highly nonpolar alkanes.
Qualitative Solubility Profile
Based on the known solubility of structurally similar compounds like tert-butyl carbamate, a qualitative assessment of the solubility of this compound in common organic solvents can be predicted. This provides a useful starting point for solvent selection in synthetic applications.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to interact with the carbamate group, while also accommodating the nonpolar tert-butyl group.[1][2] |
| Alcohols | Methanol, Ethanol | High | These protic solvents can engage in hydrogen bonding with the carbamate moiety, leading to strong solute-solvent interactions.[1] |
| Ethers | Tetrahydrofuran (THF) | High | THF can act as a hydrogen bond acceptor, interacting favorably with the N-H of the carbamate. |
| Esters | Ethyl Acetate | High | The polarity and hydrogen bond accepting capability of ethyl acetate promote solubility.[2] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can effectively solvate the polar carbamate group.[3] |
| Aromatic Hydrocarbons | Toluene | Moderate | The nonpolar character of toluene can interact with the tert-butyl group, but it is less effective at solvating the polar carbamate. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents interact poorly with the polar carbamate group, leading to limited solubility.[4] |
Quantitative Solubility Determination: Experimental Protocols
The most reliable method for obtaining precise solubility data is through empirical measurement. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3]
The Shake-Flask Method for Thermodynamic Solubility
This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution equilibrium has been reached.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with standards of known concentrations.
-
Calculate the original solubility in the solvent (in mg/mL or mol/L) by accounting for the dilution factor.
-
Template for Recording Quantitative Solubility Data
It is recommended to systematically record the determined solubility data.
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | To be determined | Expected to be a good solvent.[4] |
| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined | Expected to be a good solvent.[4] |
| Methanol | CH₃OH | 5.1 | To be determined | To be determined | Expected to be a good solvent.[4] |
| Ethanol | C₂H₅OH | 4.3 | To be determined | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | To be determined | To be determined | |
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | To be determined | To be determined | |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | To be determined | To be determined | A good solvent for many organic compounds.[4] |
| Tetrahydrofuran | C₄H₈O | 4.0 | To be determined | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined | Expected to be a poor solvent.[4] |
| Water | H₂O | 10.2 | To be determined | To be determined | Expected to have low solubility.[4] |
Factors Influencing Solubility: A Deeper Dive
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with temperature. For recrystallization procedures, determining the solubility at different temperatures is crucial for optimizing yield and purity.
-
Solvent Polarity: As illustrated in the qualitative profile, the polarity of the solvent is a key determinant. A solvent that can effectively interact with both the polar carbamate group and the nonpolar tert-butyl group will be most effective.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve this compound. Protic solvents like alcohols are excellent, as are aprotic solvents with hydrogen bond accepting capabilities like ethers and esters.
Practical Implications in Drug Development and Synthesis
A thorough understanding of the solubility of this compound is paramount for its effective use:
-
Reaction Kinetics: In homogeneous reactions, poor solubility of a starting material can lead to slow and incomplete reactions. Choosing a solvent in which all reagents are sufficiently soluble is critical for efficient synthesis.
-
Purification: Solubility data is essential for developing effective purification strategies, particularly for recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation: In the context of drug development, if this compound is part of a final active pharmaceutical ingredient (API), its solubility will directly impact formulation strategies and bioavailability.
Conclusion: A Call for Empirical Data
This guide has provided a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While predictive data based on similar structures is useful for initial assessments, it is the empirically determined, quantitative data that provides the foundation for robust and reproducible scientific work. The protocols detailed herein offer a clear pathway for researchers to generate this critical data, enabling more precise and efficient use of this versatile synthetic building block.
References
The Linchpin of Creation: A Technical Guide to Key Intermediates in Complex Molecule Synthesis
Abstract
The synthesis of complex, biologically active molecules is a cornerstone of modern drug discovery and development. This endeavor is not a linear march but a strategic campaign, often hinging on the masterful design and execution of key intermediates. These molecular linchpins serve as critical waypoints, concentrating chirality, functionality, and structural complexity into a stable, isolable form that can be elaborated into a diverse array of target molecules. This technical guide eschews a superficial overview, instead providing an in-depth analysis of three seminal key intermediates: the Wieland-Miescher ketone, the Hajos-Parrish ketone, and the Corey lactone. Through a detailed examination of their synthesis, strategic application, and the underlying mechanistic principles, we will illuminate the causality behind their enduring importance in the art and science of chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of synthetic strategy and execution.
Introduction: The Strategic Imperative of Key Intermediates
In the intricate chess game of total synthesis, a direct, brute-force approach to a complex molecular target is rarely the most efficient or elegant strategy. Instead, the field has evolved to embrace a more modular and convergent approach, where the target molecule is retrosynthetically disassembled into simpler, more manageable fragments. At the heart of this strategy lies the concept of the key intermediate : a stable, often chiral, molecule that encapsulates a significant portion of the target's structural complexity.[1][2]
The strategic advantages of employing key intermediates are manifold:
-
Convergence and Efficiency: A convergent synthesis, which joins several key intermediates late in the synthetic sequence, is inherently more efficient than a linear one. It allows for the parallel synthesis of different fragments, maximizing the overall yield and minimizing the impact of any single low-yielding step.
-
Chirality Management: Key intermediates are often the point at which chirality is introduced and solidified. By establishing stereocenters early in a robust, well-understood intermediate, chemists can avoid the propagation of diastereomeric mixtures through a lengthy synthetic sequence.[3]
-
Platform for Diversification: A well-designed key intermediate can serve as a common precursor to a whole family of related natural products or a library of drug analogues. This "late-stage diversification" is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Risk Mitigation: Isolating and characterizing a key intermediate provides a crucial quality control checkpoint in a multi-step synthesis. It allows for the confirmation of structure and purity before committing to the final, often precious, steps of the synthesis.
This guide will now delve into the practical application of these principles through the detailed examination of three iconic key intermediates that have shaped the landscape of complex molecule synthesis.
The Wieland-Miescher Ketone: A Cornerstone of Steroid and Terpenoid Synthesis
The Wieland-Miescher ketone is a bicyclic enedione that has served as a foundational building block in the synthesis of steroids and terpenoids for decades.[4][5][6][7] Its rigid, pre-formed A/B ring system and versatile functionality make it an ideal starting point for the construction of these complex polycyclic natural products.[4][6]
Enantioselective Synthesis of the (S)-Wieland-Miescher Ketone
The asymmetric synthesis of the Wieland-Miescher ketone via an organocatalytic Robinson annulation is a landmark achievement in organic chemistry, demonstrating the power of small organic molecules to induce chirality with high fidelity.[5][8] The use of the simple amino acid L-proline as a catalyst provides access to the enantiomerically enriched ketone, a crucial starting material for the synthesis of biologically active molecules.[3][8][9][10]
Caption: Retrosynthetic strategy for adrenosterone highlighting the Wieland-Miescher ketone as the A/B ring precursor.
The Hajos-Parrish Ketone: A Versatile Building Block for Natural Product Synthesis
The Hajos-Parrish ketone, a bicyclic ketol, is another celebrated product of organocatalysis. Its synthesis, also catalyzed by proline, provides access to a highly functionalized and enantiomerically pure building block that has been utilized in the synthesis of a wide variety of natural products.
[3][11]#### 3.1. Enantioselective Synthesis of the (+)-Hajos-Parrish Ketone
The proline-catalyzed intramolecular aldol cyclization of a prochiral triketone to furnish the Hajos-Parrish ketone is a classic example of asymmetric organocatalysis. T[1][3]he reaction proceeds with excellent enantioselectivity, affording the bicyclic ketol in high yield.
[11]
Diagram 3: Enantioselective Synthesis of the (+)-Hajos-Parrish Ketone
Caption: Proline-catalyzed synthesis of the enantiomerically pure Hajos-Parrish ketone.
Experimental Protocol: Enantioselective Synthesis of (+)-Hajos-Parrish Ketone
This protocol is based on the original work by Hajos and Parrish.
[1]1. A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (the prochiral triketone) in anhydrous dimethylformamide (DMF) is prepared. 2. A catalytic amount (typically 3 mol%) of (S)-(-)-proline is added to the solution. 3. The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by observing the disappearance of the starting triketone by TLC. 4. Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. 5. The organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to yield the optically active (+)-Hajos-Parrish ketone.
Data Presentation: Synthesis of (+)-Hajos-Parrish Ketone
| Step | Product | Catalyst | Yield | Enantiomeric Excess (ee) |
| Asymmetric Aldol Cyclization | (+)-Hajos-Parrish Ketone | (S)-(-)-Proline | 71% | >93% |
Application in Total Synthesis: (-)-Hortonone C
The utility of the Hajos-Parrish ketone as a chiral building block is exemplified in the total synthesis of the cytotoxic terpenoid, (-)-hortonone C. T[12]he synthesis leverages the stereocenters and functionality of the Hajos-Parrish ketone to construct the complex polycyclic core of the natural product.
[12]
Diagram 4: Key Transformations in the Synthesis of (-)-Hortonone C from (+)-Hajos-Parrish Ketone
Caption: Synthetic route to (-)-hortonone C from the (+)-Hajos-Parrish ketone.
Experimental Protocol: Elaboration of (+)-Hajos-Parrish Ketone to a Key Intermediate for (-)-Hortonone C
The following is a summary of the key steps from the total synthesis of (-)-hortonone C, starting from the (+)-Hajos-Parrish ketone.
[12]1. Conversion to Aldehyde (+)-10: The (+)-Hajos-Parrish ketone is converted to the aldehyde intermediate (+)-10 in five steps with an overall yield of 36%. This involves a sequence of reduction, protection, and oxidation reactions. 2. Formation of Methyl Ketone (+)-11: Aldehyde (+)-10 is treated with methyllithium (MeLi) in THF, followed by oxidation of the resulting secondary alcohol with Dess-Martin periodinane to afford methyl ketone (+)-11. 3. Subsequent transformations of methyl ketone (+)-11 lead to the enone intermediate (+)-4, which then undergoes a key ring expansion and further functionalization to complete the synthesis of (-)-hortonone C.
Data Presentation: Selected Steps in the Synthesis of (-)-Hortonone C
| Starting Material | Product | Key Reagents | Overall Yield (from (+)-HPK) | Enantiomeric Excess (ee) |
| (+)-Hajos-Parrish Ketone | Aldehyde (+)-10 | Multi-step | 36% | Maintained |
| Enone (+)-4 | (-)-Hortonone C | Multi-step | Not specified in abstract | 88% (from an alternate route) |
The Corey Lactone: The Gateway to Prostaglandins
The Corey lactone is a versatile bicyclic intermediate that has been pivotal in the synthesis of prostaglandins, a class of biologically active lipids with diverse physiological roles. T[13][14]he genius of Corey's approach was the recognition that the rigid bicyclo[2.2.1]heptane system could be used to control the stereochemistry of the cyclopentane core of the prostaglandins.
[11]#### 4.1. Synthesis of the Corey Lactone Diol
The synthesis of the Corey lactone diol, a key precursor to prostaglandins, often begins with a Diels-Alder reaction between cyclopentadiene and a ketene equivalent. T[15]his is followed by a series of transformations to install the necessary functional groups and stereocenters.
Diagram 5: Simplified Synthetic Pathway to the Corey Lactone Diol
Caption: Key transformations in the synthesis of the Corey lactone diol.
Experimental Protocol: Synthesis of (-)-Corey Lactone Diol
The following protocol is a summarized representation of a multi-step synthesis.
[3]1. Depolymerization of Dicyclopentadiene: Dicyclopentadiene is heated to effect a retro-Diels-Alder reaction, and the resulting cyclopentadiene is collected by distillation. 2. Cyclization: Cyclopentadiene undergoes a [2+2] cycloaddition with a ketene equivalent, such as dichloroacetyl chloride in the presence of a base. 3. Oxidation and Dechlorination: The resulting dichlorinated cycloadduct is oxidized (e.g., with hydrogen peroxide) and then dechlorinated. 4. Ring Opening and Resolution: The bicyclic ketone is subjected to ring-opening conditions, and the resulting carboxylic acid is resolved to obtain the desired enantiomer. 5. Prins Reaction and Hydrolysis: The resolved intermediate undergoes a Prins reaction followed by hydrolysis to afford the (-)-Corey lactone diol.
Application in Total Synthesis: Prostaglandins E1 and F2α
The Corey lactone diol is a versatile precursor to a wide range of prostaglandins. Its functional handles allow for the stereocontrolled introduction of the two side chains characteristic of this family of molecules. The synthesis of Prostaglandin F2α is a classic demonstration of this strategy.
Diagram 6: Elaboration of the Corey Lactone to Prostaglandin F2α
Caption: Key steps in the conversion of the Corey lactone to Prostaglandin F2α.
Experimental Protocol: Key Steps in the Synthesis of PGF2α from Corey Lactone
The following is a simplified representation of the key transformations in Corey's synthesis of PGF2α.
[4][16]1. Oxidation to Corey Aldehyde: The primary alcohol of the Corey lactone diol is selectively oxidized to the corresponding aldehyde (the "Corey aldehyde"). 2. Installation of the Lower Side Chain: The Corey aldehyde is subjected to a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide to install the lower side chain, forming an enone intermediate. 3. Ketone Reduction: The ketone in the enone intermediate is stereoselectively reduced to the desired alcohol. 4. Lactone Reduction and Upper Side Chain Installation: The lactone is reduced to the corresponding lactol (a hemiacetal). A subsequent Wittig reaction with the appropriate phosphorane installs the upper side chain to complete the synthesis of PGF2α.
Data Presentation: Yields in Corey's Synthesis of PGF2α
| Step | Yield |
| Diels-Alder and subsequent steps | 80% (3 steps) |
| Baeyer-Villiger Oxidation | 95% |
| Iodolactonization | 80% (2 steps) |
| Reductive Deiodination | 99% |
| Oxidation to Aldehyde | >90% |
| Horner-Wadsworth-Emmons Reaction | 70% (2 steps) |
| Lactone Reduction and Wittig Reaction | 80% (3 steps) |
Conclusion and Future Outlook
The Wieland-Miescher ketone, the Hajos-Parrish ketone, and the Corey lactone represent more than just molecules; they are embodiments of strategic thinking in chemical synthesis. Their enduring legacy lies not only in the countless complex molecules they have helped to create but also in the fundamental principles they have taught us about retrosynthesis, stereocontrol, and the power of key intermediates.
As the field of organic synthesis continues to evolve, driven by the development of new catalytic methods and a growing emphasis on efficiency and sustainability, the strategic importance of key intermediates will only intensify. The principles elucidated through the study of these classic examples will continue to guide the design and execution of the next generation of complex molecule syntheses, enabling the creation of novel medicines and materials that will shape our future. The challenge for the modern synthetic chemist is to build upon this foundation, designing new and even more powerful key intermediates to tackle the ever-increasing complexity of the molecular world.
References
- 1. dobroka.hu [dobroka.hu]
- 2. rsc.org [rsc.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A total synthesis of (−)-Hortonone C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
Methodological & Application
Application Notes & Protocols: Strategic Use of the tert-Butyl N-Ethylcarbamate Group for Amine Protection
Preamble: Beyond Conventional Amine Protection
In the landscape of organic synthesis, the protection and deprotection of amines are fundamental operations, pivotal to the successful construction of complex molecules, from pharmaceuticals to advanced materials. The tert-butyloxycarbonyl (Boc) group is a pillar of this field, prized for its broad stability and clean, acid-labile removal.[1][2] However, standard N-H Boc-carbamates can be susceptible to undesired reactivity, such as deprotonation and subsequent side reactions.
This guide delves into a more nuanced strategy: the use of the N-ethyl-N-Boc moiety (tert-butyl N-ethylcarbamate). By substituting the carbamate proton with an ethyl group, we introduce a sterically and electronically distinct protecting group. This modification offers unique advantages in specific synthetic contexts, particularly in enhancing stability, modulating reactivity, and enabling the synthesis of N-ethylated amines, which are common motifs in biologically active compounds.[3] This document serves as a comprehensive technical resource for researchers, providing the underlying principles, field-tested protocols, and strategic insights required to effectively implement the N-ethyl-N-Boc protecting group.
Core Principles: The Rationale for N-Ethylation of a Boc-Protected Amine
The decision to employ an N-ethyl-N-Boc group over a standard N-Boc group is driven by specific synthetic challenges and desired molecular properties. The ethyl substituent fundamentally alters the nature of the protected nitrogen center.
-
Enhanced Steric Shielding: The ethyl group, in concert with the bulky tert-butyl moiety, provides significant steric hindrance around the nitrogen atom. This can be strategically employed to direct reactions to other sites in a polyfunctional molecule.
-
Elimination of Acidity: The N-H proton of a standard Boc-carbamate is weakly acidic and can be removed by strong bases (e.g., NaH, LDA), creating a nucleophilic nitrogen that can lead to unwanted side reactions. The N-ethyl-N-Boc group completely obviates this pathway, rendering the protected nitrogen inert to basic conditions.
-
Precursor to N-Ethyl Amines: The N-ethyl-N-Boc group serves as a masked secondary N-ethyl amine. This strategy is particularly valuable in multi-step syntheses where the N-ethyl functionality is required in the final product but could interfere with earlier synthetic transformations.
-
Orthogonality: The N-ethyl-N-Boc group retains the acid-lability of the parent Boc group, making it fully orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[4][5][6] This allows for its seamless integration into complex, multi-layered protection schemes, which are common in peptide and medicinal chemistry.[3][5]
Synthesis of N-Ethyl-N-Boc Protected Amines: Experimental Protocols
There are two primary, strategically distinct pathways to synthesize a this compound-protected amine, starting from a primary amine. The choice of route depends on the substrate, available reagents, and the potential for side reactions.
Diagram: Synthetic Pathways to N-Ethyl-N-Boc Amines
Caption: Two primary routes for the synthesis of N-ethyl-N-Boc protected amines.
Protocol 1: N-Ethylation followed by N-Boc Protection (Route A)
This is often the preferred and more direct route, avoiding the use of strong, moisture-sensitive bases.
Step 1A: Reductive Amination to Form the Secondary Ethylamine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.5 M).
-
Imine Formation: Add acetaldehyde (1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to allow for the formation of the corresponding imine.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 eq), portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ as it is more selective for imines over aldehydes and is tolerant of mildly acidic conditions that can catalyze imine formation.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude N-ethylamine is often pure enough for the next step, or it can be purified by column chromatography if necessary.
Step 1B: N-Boc Protection
-
Reagent Preparation: Dissolve the crude N-ethylamine from the previous step (1.0 eq) in a suitable solvent like DCM, tetrahydrofuran (THF), or methanol (MeOH). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq) either as a solid or dissolved in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or citric acid), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final N-ethyl-N-Boc protected amine can be purified by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection followed by N-Ethylation (Route B)
This route is advantageous when the starting amine is more amenable to Boc protection than ethylation, or to avoid potential dialkylation in the first step. It requires strictly anhydrous conditions.
Step 2A: N-Boc Protection of the Primary Amine
-
This step follows the same procedure as Step 1B , using the primary amine as the starting material.
Step 2B: N-Ethylation of the Boc-Carbamate
-
Anhydrous Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc protected amine (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 eq), portion-wise. Causality Note: A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic N-H of the carbamate. The evolution of hydrogen gas will be observed.
-
Activation: Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-2.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Table 1: Comparison of Synthetic Routes
| Feature | Route A (Ethylation First) | Route B (Boc First) |
| Key Reagents | Acetaldehyde, NaBH(OAc)₃, Boc₂O | Boc₂O, NaH, Ethyl Iodide |
| Conditions | Mild, robust conditions | Strictly anhydrous, requires strong base |
| Primary Risk | Potential for over-alkylation (R-NEt₂) | Handling of pyrophoric NaH |
| Substrate Scope | Broad; good for most primary amines | Useful for substrates sensitive to reductive amination conditions |
| Overall Yield | Generally high and reliable | Can be variable depending on substrate |
Deprotection of the N-Ethyl-N-Boc Group
The removal of the N-ethyl-N-Boc group leverages the classic acid-lability of the tert-butyl carbamate functionality. The mechanism proceeds via protonation of the carbonyl oxygen, followed by unimolecular decomposition to release the stable tert-butyl cation, carbon dioxide, and the desired secondary N-ethylamine.[1][7]
Diagram: Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism for the acid-catalyzed cleavage of an N-Boc protecting group.
Protocol 3: Standard Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and highly efficient method for Boc deprotection.[1][8]
-
Setup: Dissolve the N-ethyl-N-Boc protected amine (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).
-
Scavenger Addition (Critical for Sensitive Substrates): If the substrate contains electron-rich or acid-sensitive functional groups (e.g., indoles, thioethers), add a scavenger such as triisopropylsilane (TIS), anisole, or thiophenol (5-10% v/v). Causality Note: Scavengers are essential to trap the highly electrophilic tert-butyl cation that is generated, preventing it from alkylating sensitive moieties on the substrate.[2][4]
-
TFA Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA). The final concentration of TFA is typically between 20-50% (v/v) in DCM. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and pressure release.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting product is typically the TFA salt of the N-ethylamine. It can be used directly, converted to the free base via treatment with a mild base, or purified as needed.
Table 2: Common Reagents for N-Ethyl-N-Boc Deprotection
| Reagent System | Typical Conditions | Advantages | Considerations |
| TFA / DCM [1] | 20-50% TFA, RT, 0.5-3 h | Fast, efficient, highly reliable | Corrosive, volatile; requires scavengers for sensitive substrates. |
| HCl / Dioxane or EtOAc | 4M HCl, RT, 1-4 h | Provides the HCl salt directly, less volatile than TFA | Can be slower; dioxane is a peroxide-former. |
| Aqueous Phosphoric Acid [4] | 85% H₃PO₄ in THF, RT | Environmentally benign, mild | Biphasic reaction may be slow for non-polar substrates. |
| Lewis Acids (e.g., ZnBr₂) [8] | 2-3 eq in DCM, RT, overnight | Mild and selective for certain substrates | Stoichiometric reagent, requires aqueous work-up. |
| Oxalyl Chloride / MeOH [9] | 3 eq (COCl)₂, RT, 1-4 h | Very mild, in situ generation of HCl | Generates CO gas; may not be suitable for large scale. |
Conclusion and Authoritative Grounding
The N-ethyl-N-Boc protecting group is a powerful variant of the standard Boc group, offering a solution to challenges related to the acidity of the carbamate N-H and providing a direct synthetic route to valuable N-ethylated amines. Its stability profile and predictable, acid-catalyzed deprotection make it a reliable and orthogonal tool for modern organic synthesis. The protocols detailed herein, grounded in established chemical principles, provide researchers with a robust framework for the successful application of this versatile protecting group strategy in drug discovery and complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. xray.uky.edu [xray.uky.edu]
Application Notes and Protocols: A-Z Guide to Acidic Deprotection of tert-butyl N-ethylcarbamate
Introduction: The Role of the Boc Group in Modern Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule assembly.[1][2][3] Its widespread use stems from its remarkable stability across a wide array of non-acidic conditions, including exposure to bases and nucleophiles, while being readily and cleanly removable under acidic conditions.[1][4] This orthogonality allows chemists to selectively unmask an amine functionality in the presence of other sensitive protecting groups, such as Fmoc or Cbz, which is a critical requirement for multi-step synthetic strategies.[1][5]
This guide focuses on the deprotection of a model substrate, tert-butyl N-ethylcarbamate, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanism, the critical parameters that govern its success, and detailed, field-proven protocols for its execution.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a facile carbamate hydrolysis that proceeds through a unimolecular (E1) elimination pathway.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2][5][6] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond, facilitating the departure of the tert-butyl group as a stable tertiary carbocation.[5][6] The resulting carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide gas.[2][5][6] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt.[6]
This entire process generates a highly reactive electrophile—the tert-butyl cation.[7][8] This cation is the primary source of potential side reactions, as it can alkylate any nucleophilic species present in the reaction mixture.[3][7][8]
Caption: The E1 mechanism of acid-catalyzed Boc deprotection.
Key Parameters and Reagent Selection
The efficiency and cleanliness of Boc deprotection are governed by several factors. A judicious choice of reagents and conditions is paramount to achieving high yields and purity.
Acid Strength and Concentration
Strong acids are required to efficiently protonate the carbamate and initiate cleavage. The choice of acid is often a balance between reactivity and the potential for side reactions.
-
Trifluoroacetic Acid (TFA): A highly effective, volatile strong acid. It is often used neat or as a 20-50% solution in a solvent like dichloromethane (DCM).[9][10] Its strength ensures rapid deprotection but also increases the risk of side reactions.
-
Hydrochloric Acid (HCl): Typically used as a 4 M solution in an anhydrous solvent like 1,4-dioxane or methanol.[11][12][13][14] It is a cost-effective and powerful alternative to TFA. The 4 M solution in dioxane is known for its efficiency, often completing deprotection in under 30 minutes at room temperature.[11][12]
-
Milder Acids: For substrates sensitive to strong acids, milder reagents like p-toluenesulfonic acid (pTSA) or even formic acid can be employed, though they may require longer reaction times or elevated temperatures.[2][15]
Solvent Choice
The solvent must be inert to the strong acidic conditions and capable of dissolving the substrate.
-
Dichloromethane (DCM): The most common solvent for TFA-mediated deprotections due to its inertness and ability to dissolve a wide range of organic compounds.[2][9]
-
1,4-Dioxane: The solvent of choice for commercial HCl solutions, providing excellent solubility for many substrates.[11][12][14]
-
Methanol (MeOH): Can be used with HCl, but care must be taken as the tert-butyl cation can be trapped by methanol to form methyl tert-butyl ether (MTBE).
The Critical Role of Scavengers
The primary cause of side-product formation is the electrophilic tert-butyl cation generated during cleavage.[7][16] This cation can alkylate nucleophilic functional groups, particularly in peptide synthesis where residues like Tryptophan, Methionine, Cysteine, and Tyrosine are highly susceptible.[7][16]
To prevent these unwanted modifications, nucleophilic "scavengers" are added to the reaction mixture to trap the tert-butyl cation at a faster rate than the substrate can be alkylated.[7][16]
-
Common Scavengers:
-
Triisopropylsilane (TIS): A hydride donor that reduces the tert-butyl cation to isobutane.
-
Water (H₂O): Traps the cation to form tert-butanol.
-
Anisole or Thioanisole: Aromatic scavengers that are readily alkylated by the tert-butyl cation.[7]
-
1,2-Ethanedithiol (EDT): Particularly effective for protecting Cysteine residues.[7]
-
A common scavenger "cocktail" for peptide deprotection is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound using common acidic reagents.
Caption: General workflow for acidic Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is a robust and rapid method suitable for many substrates. Caution is advised due to the corrosive and volatile nature of TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq). A common ratio is 1:1 TFA to DCM (v/v).[9][17]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[17][18]
-
Add cold diethyl ether to the resulting residue to precipitate the product as the ethylammonium trifluoroacetate salt.
-
Collect the solid precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane
This method is highly efficient, often faster than TFA for certain substrates, and avoids the use of chlorinated solvents.[11][12] It is particularly effective for selective deprotection of Nα-Boc groups in the presence of tert-butyl esters.[11][12]
Materials:
-
This compound
-
4 M solution of HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous (if needed for dilution)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution at room temperature, add the 4 M HCl in 1,4-dioxane solution (5-10 eq).[14][18]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[11][13][14] The reaction is often complete within 30 minutes.[11][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Precipitate the ethylammonium chloride salt by adding cold diethyl ether.
-
Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.
Summary of Conditions and Troubleshooting
| Reagent | Typical Conditions | Solvent | Pros | Cons & Mitigation |
| TFA | 20-50% v/v, 0°C to RT, 1-3 h | DCM | Fast, reliable, volatile (easy removal) | Highly corrosive; risk of t-butylation side reactions. Mitigation: Use scavengers (TIS, H₂O, anisole).[7][8] |
| HCl | 4 M solution, RT, 0.5-2 h | 1,4-Dioxane | Very fast, cost-effective, good selectivity | Dioxane is a peroxide-former; non-volatile acid. Mitigation: Use fresh, anhydrous dioxane.[11] |
| pTSA | 1.2-3 eq, RT to 50°C, 2-12 h | Toluene, CH₃CN | Milder, good for acid-sensitive substrates | Slower reaction times, may require heat |
Troubleshooting:
-
Incomplete Reaction: If starting material persists, consider increasing the reaction time, temperature, or the equivalents of acid.[7][16] For sterically hindered groups, stronger conditions may be necessary.[7][16]
-
Side Product Formation: If LC-MS shows unexpected masses corresponding to t-butyl addition (+56 Da), incorporate scavengers like TIS or anisole into the reaction mixture.[7][8][16]
-
Product Isolation: Amine salts can sometimes be oily or difficult to precipitate. Trituration with the non-polar solvent or storing at low temperatures can aid solidification.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC deprotection [hi.bzchemicals.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: On-Resin N-Ethylation of Peptides for Enhanced Therapeutic Potential
A Senior Application Scientist's Guide to N-Alkylation in Solid-Phase Peptide Synthesis
Introduction: Beyond the Primary Amide
In the landscape of therapeutic peptide development, backbone modification is a cornerstone strategy for overcoming inherent limitations such as poor metabolic stability and low membrane permeability. Among these modifications, N-alkylation—and specifically N-ethylation—of the peptide backbone amide offers a subtle yet powerful tool to modulate the pharmacological profile of a peptide.[1][2] The replacement of an amide proton with an ethyl group can sterically shield the adjacent peptide bond from enzymatic degradation, disrupt hydrogen bonding networks to enhance cell permeability, and constrain peptide conformation to improve receptor binding affinity and selectivity.[3]
While the concept of using a protected ethylamine source, such as tert-butyl N-ethylcarbamate, is chemically plausible for introducing this modification, established and versatile on-resin synthetic routes provide a more direct and validated pathway. This guide provides a detailed exploration of the premier technique for on-resin N-terminal ethylation: reductive amination . We will dissect the mechanism, provide a validated, step-by-step protocol, and discuss the critical parameters for successful implementation in your solid-phase peptide synthesis (SPPS) workflow.
The Strategic Choice: On-Resin N-Ethylation via Reductive Amination
The direct N-ethylation of a peptide's N-terminal amine while it is still anchored to the solid support is a highly efficient strategy. Reductive amination stands out for its reliability, mild conditions, and compatibility with standard Fmoc-based SPPS.[1][4]
The Mechanism: The process occurs in two discrete chemical steps:
-
Schiff Base Formation: The free N-terminal primary amine of the resin-bound peptide reacts with an excess of acetaldehyde in a slightly acidic environment. This reaction forms a transient, protonated imine intermediate, also known as a Schiff base.
-
Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced. This agent selectively reduces the imine C=N double bond to a stable C-N single bond, yielding the desired N-ethylated secondary amine. NaBH₃CN is particularly effective as it is stable in acidic conditions and selectively reduces the protonated imine over the aldehyde.
This method is highly chemoselective for the N-terminus, leaving side-chain amines (like Lysine) untouched, provided they remain protected.
Workflow of N-Terminal Reductive Ethylation
Below is a visualization of the on-resin reductive amination workflow.
Caption: On-resin N-terminal ethylation via a two-step reductive amination process.
Experimental Protocol: N-Terminal Ethylation
This protocol is designed for a standard Fmoc/tBu SPPS strategy and assumes the synthesis has been completed up to the final N-terminal Fmoc deprotection.
Materials & Reagents
| Reagent | Recommended Grade | Supplier Example |
| Peptide-Resin | Synthesis Grade, ~0.1 mmol scale | Sigma-Aldrich, AAPPTec |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Acetaldehyde | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich |
| Piperidine | Peptide Synthesis Grade | |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade |
Step-by-Step Methodology
Starting Material: 1 equivalent of peptide-resin with a free N-terminal amine.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
Swell the resin in the reaction solvent (DMF or 1% AcOH in DMF) for 20-30 minutes.
-
-
Reductive Amination Reaction:
-
Prepare a solution of 20 equivalents of acetaldehyde and 1% acetic acid in DMF.
-
Add this solution to the swelled peptide-resin.
-
Allow the mixture to react for 15 minutes at room temperature with gentle agitation. This is sufficient time for the Schiff base to form.
-
In a separate vial, dissolve 10 equivalents of sodium cyanoborohydride (NaBH₃CN) in DMF.
-
Add the NaBH₃CN solution to the resin suspension.
-
Allow the reduction reaction to proceed for 60-90 minutes at room temperature with agitation.
-
-
Washing and Completion Check:
-
Drain the reaction mixture from the vessel.
-
Wash the resin extensively to remove excess reagents and byproducts: DMF (5x), DCM (3x), Methanol (3x), and finally DCM (3x).
-
Perform a qualitative test to confirm the absence of primary amines. A chloranil test is recommended, as the standard Kaiser (ninhydrin) test gives a false negative with some N-terminal secondary amines. A positive chloranil test (blue bead) indicates unreacted primary amine, while a colorless/pale yellow bead suggests a complete reaction.
-
-
Subsequent Coupling (If Applicable):
-
Coupling an amino acid to the newly formed N-ethyl secondary amine is sterically hindered and requires optimized conditions.[3]
-
Recommended Conditions: Use a high-efficiency coupling reagent like HATU or COMU (4 eq.), an activating base like DIEA (8 eq.), and the Fmoc-amino acid (4 eq.).[5]
-
Extend the coupling time to 2-4 hours or consider using microwave-assisted coupling to drive the reaction to completion.[6]
-
Final Cleavage and Deprotection
Once the synthesis and any subsequent modifications are complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed. The tert-butyl based protecting groups (e.g., Boc, tBu, Trt) are labile to strong acid.[7]
Standard TFA Cleavage Cocktail
A standard cleavage cocktail is used to scavenge cationic species generated during the deprotection of side chains, preventing re-alkylation of sensitive residues like Trp, Met, and Cys.[8]
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleavage & Deprotection |
| Triisopropylsilane (TIS) | 2.5% | Cation Scavenger |
| Water (H₂O) | 2.5% | Cation Scavenger |
Cleavage Protocol
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.[9]
-
Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Conclusion and Expert Recommendations
On-resin N-ethylation via reductive amination is a robust and highly effective method for enhancing the drug-like properties of synthetic peptides. While the direct use of this compound is not a standard SPPS procedure, the reductive amination protocol described here achieves the desired N-ethyl modification efficiently and reliably. The success of this strategy hinges on two critical points: ensuring the complete conversion of the primary amine to the secondary amine, and overcoming the steric hindrance in the subsequent coupling step with optimized reagents and conditions. By integrating this technique into your peptide synthesis workflow, you can unlock new avenues for developing next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Large-Scale Synthesis of Mono-Carbamate-Protected Diamines: From Mechanistic Control to Process Implementation
An Application Note and Protocol Guide for Researchers
Abstract
Mono-carbamate-protected diamines are foundational building blocks in modern synthetic chemistry, serving as critical linkers and scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The selective protection of one of two chemically equivalent amino groups in a symmetrical diamine presents a significant synthetic challenge, particularly at an industrial scale where efficiency, cost, and purity are paramount. This guide provides a comprehensive overview of robust methodologies for the large-scale synthesis of mono-Boc- and mono-Cbz-protected diamines. We delve into the mechanistic principles that govern selectivity, offering detailed, field-proven protocols for batch and continuous flow processes. This document is intended for researchers, chemists, and process development professionals seeking to bridge the gap between laboratory-scale synthesis and large-scale production.
Introduction: The Strategic Importance of Mono-Protection
Symmetrical diamines, such as ethylenediamine, 1,4-diaminobutane, and piperazine, are bifunctional synthons prized for their ability to introduce nitrogen-containing moieties into a target molecule. However, their dual reactivity is often a liability in multi-step syntheses. To orchestrate a desired synthetic outcome, one of the nucleophilic amine centers must be temporarily masked, or "protected," allowing the other to react selectively. The subsequent removal, or "deprotection," of the masking group reveals the free amine for further transformation.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most utilized amine protecting groups due to their high stability under a wide range of reaction conditions and their predictable, orthogonal cleavage pathways.[1] The primary challenge lies in preventing the formation of the di-protected byproduct, which is often difficult to separate from the desired mono-protected product and represents a significant loss of valuable starting material.[1][2]
This guide explores the core strategies to overcome this challenge:
-
Statistical Control: Manipulating stoichiometry to favor mono-substitution.
-
Reactivity Attenuation: Differentiating the two amine groups by in-situ protonation.
-
Reagent-Based Control: Employing alternative, more selective carbamoylating agents.
-
Process Control: Leveraging continuous flow technology for superior reaction management.
Mechanistic Pillars of Selective Mono-Protection
Understanding the principles governing selectivity is crucial for process design and optimization. The choice of strategy depends on the diamine's value, the desired scale, and available equipment.
The Carbamate Protecting Groups: Boc and Cbz
-
tert-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is a cornerstone of amine protection.[3] Its steric bulk can influence reaction outcomes, and its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which decomposes it into isobutylene and carbon dioxide.[1]
-
Benzyloxycarbonyl (Cbz or Z): First reported by Max Bergmann and Leonidas Zervas, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[4] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly selective deprotection method.[4][5]
The Selectivity Problem
The reaction of a symmetrical diamine with one equivalent of a protecting group reagent (e.g., Boc₂O) statistically yields a mixture of unreacted diamine, the desired mono-protected product, and the undesired di-protected byproduct. This lack of selectivity arises because the reactivity of the second amine is not significantly diminished after the first has been protected.
Caption: General reaction showing the formation of mono- and di-protected products.
Batch Process Protocols for Large-Scale Synthesis
Batch processing remains a common approach for large-scale synthesis. The following protocols are optimized for selectivity and scalability, minimizing the need for challenging chromatographic purification.
Protocol 1: Statistical Control via Diamine Excess (Mono-Boc-1,4-diaminobutane)
This method leverages Le Châtelier's principle. By using a large excess of the diamine, the probability of the Boc₂O molecule encountering an unprotected diamine is much higher than it encountering a mono-protected one. This method is cost-effective for inexpensive diamines like 1,4-diaminobutane.[6]
Table 1: Materials and Reagents for Protocol 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 1,4-Diaminobutane | 88.15 | 0.650 | 57.2 g | Corrosive, handle with appropriate PPE. |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.100 | 21.8 g | Lachrymator, handle in a fume hood.[1] |
| Dichloromethane (DCM) | - | - | ~650 mL | Solvent. |
| Deionized Water | - | - | As needed | For work-up. |
| Saturated NaCl Solution (Brine) | - | - | As needed | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve 1,4-diaminobutane (6.5 eq.) in dichloromethane (400 mL).
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in dichloromethane (220 mL).
-
Controlled Addition: Cool the diamine solution to 0°C using an ice bath. Begin a slow, dropwise addition of the Boc₂O solution via the dropping funnel over 5-6 hours.[6] Maintaining a low temperature and slow addition rate is critical to control the exothermic reaction and prevent localized high concentrations of the protecting agent.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-18 hours.
-
Monitoring: Check the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O.
-
Work-up & Purification: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the dichloromethane. b. Add cold deionized water to the residue. The di-Boc protected byproduct, being less polar, may precipitate and can be removed by filtration.[7] c. Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate or DCM (4 x volumes). This step removes the remaining di-Boc product. d. The mono-Boc product and the vast excess of unreacted diamine remain in the aqueous layer. To recover the product, basify the aqueous layer with NaOH and extract with an organic solvent like DCM. Alternatively, and more commonly for large scale, an acid-base extraction is performed. e. Acid-Base Extraction: Extract the crude reaction mixture with an acidic aqueous solution (e.g., 1M HCl). The basic mono-protected product and unreacted diamine will move to the aqueous layer, while the neutral di-protected byproduct remains in the organic layer. The aqueous layer is then basified (e.g., with 2N NaOH) and re-extracted with an organic solvent to yield the purified mono-protected product.[8]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-1,4-diaminobutane as a colorless or yellowish oil.[6]
Protocol 2: In-Situ Mono-Protonation for Enhanced Selectivity (Mono-Boc-ethylenediamine)
This elegant "one-pot" method avoids a large excess of diamine, making it suitable for more valuable substrates. One equivalent of acid is used to protonate one of the amino groups, rendering it non-nucleophilic. The Boc₂O then reacts selectively with the remaining free amine.[9][10] A convenient source for one equivalent of anhydrous HCl is the reaction of trimethylsilyl chloride (Me₃SiCl) with an alcohol solvent.[11]
Caption: Workflow for the in-situ mono-protonation strategy.
Table 2: Materials and Reagents for Protocol 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| Ethylenediamine | 60.10 | 0.50 | 30.05 g | Corrosive, handle with appropriate PPE. |
| Trimethylsilyl chloride (Me₃SiCl) | 108.64 | 0.50 | 54.32 g (63.5 mL) | Freshly distilled. Reacts with moisture. Handle under inert gas. |
| Anhydrous Methanol (MeOH) | - | - | ~400 mL | Solvent. |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.50 | 109.13 g | Handle in a fume hood. |
| Sodium Hydroxide (NaOH) solution | - | - | As needed (2N) | For work-up. |
| Dichloromethane (DCM) | - | - | As needed | For extraction. |
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (~200 mL) and cool to 0°C.
-
In-Situ HCl Generation: Slowly add trimethylsilyl chloride (1.0 eq.) to the cold methanol. This reaction generates HCl gas in situ.[11]
-
Mono-Salt Formation: To this acidic methanol solution, add the ethylenediamine (1.0 eq.) dropwise, maintaining the temperature at 0°C. A white precipitate of the mono-hydrochloride salt may form. Stir for 30 minutes to ensure complete salt formation.[11]
-
Boc Protection: Prepare a solution of Boc₂O (1.0 eq.) in anhydrous methanol (~200 mL). Add this solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove methanol. b. Dilute the residue with water and wash with diethyl ether or hexane to remove any non-polar impurities. c. Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution. d. Extract the now basic aqueous solution with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure mono-Boc-ethylenediamine.[9]
Protocol 3: Mono-Cbz Protection using Alkyl Phenyl Carbonates
This procedure is a simple, efficient, and selective method that is applicable for large-scale preparations and avoids the need for column chromatography.[12] It works well for introducing Boc, Cbz, and Alloc protecting groups. The work-up relies on acid-base extractions to remove byproducts like phenol.[12]
Table 3: Materials and Reagents for Protocol 3
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 1,2-Ethanediamine | 60.10 | 0.33 | 20.0 g (22.3 mL) | |
| Benzyl phenyl carbonate | 228.24 | 0.33 | 75.3 g | Can be prepared from benzyl chloroformate and phenol. |
| Absolute Ethanol (EtOH) | - | - | 200 mL | Solvent.[12] |
| Hydrochloric Acid (HCl) | - | - | ~110 mL (2M) | For work-up. |
| Sodium Hydroxide (NaOH) | - | - | ~150 mL (2M) | For work-up. |
| Dichloromethane (CH₂Cl₂) | - | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a stirring bar and a reflux condenser, dissolve 1,2-ethanediamine (1.0 eq.) in absolute ethanol.[12]
-
Reagent Addition: Add benzyl phenyl carbonate (1.0 eq.) to the solution.
-
Reaction: Gently heat the reaction mixture to reflux (oil bath temperature max 80°C) and maintain for 18 hours.[12]
-
Initial Concentration: Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.[12]
-
Acidic Wash: Add 300 mL of water and carefully adjust the pH to ~3 by adding 2M HCl. This step protonates the remaining amines. Extract this acidic aqueous solution with CH₂Cl₂ (3 x 400 mL) to remove unreacted benzyl phenyl carbonate and the phenol byproduct.[12]
-
Basification and Extraction: Adjust the pH of the aqueous phase to 12 by adding 2M NaOH. This deprotonates the product. Extract the product into CH₂Cl₂ (5 x 500 mL).[12]
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the mono-Cbz-protected product.[12]
Continuous Flow Synthesis: A Modern Approach to Scale-Up
Continuous flow chemistry offers a paradigm shift for the synthesis of mono-protected diamines, providing significant advantages over traditional batch methods. By pumping reagents through a heated or cooled tubing reactor, flow systems enable precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.[13][14][15]
Caption: Conceptual diagram of a continuous flow setup for mono-protection.
Key Advantages for Mono-Protection:
-
Superior Mixing: Micromixers ensure rapid and homogeneous mixing, eliminating the local concentration gradients that lead to di-protection in batch reactors.
-
Precise Stoichiometry: Flow rates can be controlled precisely to maintain an optimal molar ratio (e.g., 0.8 equivalents of Boc₂O), maximizing the yield of the mono-protected product.
-
Enhanced Temperature Control: The high surface-area-to-volume ratio of tubing reactors allows for extremely efficient heat transfer, ensuring uniform reaction temperatures.
-
Increased Productivity: For large-scale production, a flow process can be run for extended periods, generating kilograms of product from a small reactor setup with productivity indexes of 1.2–3.6 g/h.[13][14][15]
A typical flow procedure involves preparing two stock solutions: one of the diamine and one of the protecting agent (e.g., Boc₂O). These are pumped at specific flow rates into a T-mixer and then through a residence coil held at a controlled temperature (e.g., 0°C to reduce reaction rate and favor mono-substitution).[14] The output stream is collected after passing through a back-pressure regulator. This method consistently provides higher yields of the mono-protected product compared to batch processes.
Analytical Characterization
Confirming the identity and purity of the synthesized mono-carbamate-protected diamine is essential.
Table 4: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Key Observations for Mono-Boc-ethylenediamine[12] |
| ¹H NMR | Structural elucidation and purity assessment. | A singlet at ~1.37 ppm (9H, t-butyl group), a broad singlet for the carbamate N-H, and distinct signals for the two different -CH₂- groups of the ethylenediamine backbone. |
| ¹³C NMR | Confirming carbon framework. | A signal at ~156 ppm for the carbamate carbonyl (C=O), a signal at ~79 ppm for the quaternary carbon of the t-butyl group, and a signal at ~28 ppm for the methyl carbons. |
| Mass Spectrometry | Molecular weight confirmation. | A peak corresponding to the molecular ion (MH⁺). For mono-Boc-ethylenediamine, this would be at m/z 161. |
| FT-IR Spectroscopy | Functional group identification. | A strong absorption band around 1690-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate, and N-H stretching bands around 3300-3400 cm⁻¹. |
| HPLC/LC-MS | Purity assessment and byproduct quantification. | A major peak for the desired product, with retention time distinct from the starting diamine and the di-protected byproduct. |
Conclusion
The large-scale synthesis of mono-carbamate-protected diamines is a well-established yet nuanced field of process chemistry. While traditional batch methods relying on statistical control or in-situ protonation remain highly effective and are detailed herein, the adoption of continuous flow technology represents the state-of-the-art for achieving superior control, yield, and scalability. The choice of methodology will ultimately depend on the specific diamine, project budget, and available infrastructure. By understanding the underlying mechanistic principles and applying the robust protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently produce these vital chemical building blocks at scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Green protection method for the mono-functionalization of symmetric diamines | Poster Board #477 - American Chemical Society [acs.digitellinc.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tert-butyl N-ethylcarbamate as a Versatile Building Block in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a key structural motif in numerous approved drugs and as a crucial protecting group in complex organic synthesis.[1][2] Tert-butyl N-ethylcarbamate, the N-Boc protected form of ethylamine, exemplifies this dual utility. As a stable, easily handled solid, it provides a practical solution for the controlled introduction of an ethylamino moiety into nascent drug candidates. The tert-butyloxycarbonyl (Boc) group offers robust protection under a wide range of synthetic conditions while being readily removable under mild acidic protocols, an essential feature for orthogonal strategies in multi-step synthesis.[3][4] This guide delves into the fundamental properties, strategic applications, and detailed experimental protocols for this compound, providing researchers with the technical insights required to effectively leverage this building block in drug discovery programs.
Introduction: The Strategic Role of Carbamates in Medicinal Chemistry
Carbamate-bearing molecules are integral to drug discovery, prized for their hybrid amide-ester characteristics which confer high chemical and proteolytic stability.[1][5] This stability makes the carbamate group an excellent surrogate for the more labile peptide bond in peptidomimetics, often improving pharmacokinetic profiles and bioavailability.[6][7]
Beyond their role as structural components, carbamates are one of the most important classes of protecting groups for amines.[5] The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, allowing for the selective masking of amine nucleophilicity to prevent unwanted side reactions during synthesis.[8][9] this compound perfectly embodies this principle, providing a masked ethylamine unit that can be deprotected at a strategic point in a synthetic sequence to reveal a reactive primary amine for further elaboration.
This document serves as a comprehensive technical guide to the applications of this compound. We will explore its synthesis and physicochemical properties, detail its use as both a protecting group and a structural building block, and provide validated, step-by-step protocols for its implementation in the laboratory.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties is foundational to its successful application.
Key Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Boc-ethylamine, Ethylcarbamic acid tert-butyl ester | - |
| CAS Number | 13055-15-9 | - |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| Appearance | White to off-white solid or crystalline powder | - |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) | - |
Synthesis Pathway
The synthesis of this compound is a straightforward and high-yielding nucleophilic acyl substitution. It is typically prepared by reacting ethylamine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base like triethylamine (TEA) or sodium hydroxide in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[8][10]
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
The Strategic Application of tert-Butyl N-Ethylcarbamate in the Synthesis of Elacestrant: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elacestrant and the Significance of its Side Chain
Elacestrant (Orserdu®) is a groundbreaking oral selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer.[1] Its unique chemical architecture is pivotal to its therapeutic efficacy, and the synthesis of this complex molecule involves a series of strategic chemical transformations. A key structural feature of Elacestrant is its side chain containing a secondary ethylamine. The introduction of this moiety in a controlled and efficient manner is a critical aspect of the overall synthetic strategy. This technical guide provides an in-depth exploration of the use of tert-butyl N-ethylcarbamate as a precursor for introducing this crucial N-ethyl group during the synthesis of Elacestrant, focusing on the preparation of a key intermediate and its subsequent application.
The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2] In the context of Elacestrant synthesis, employing a Boc-protected ethylamine derivative, such as a precursor synthesized from this compound, offers a robust method to control the reactivity of the ethylamine nitrogen, preventing unwanted side reactions and ensuring the desired bond formations.
The Role of this compound in Preparing a Key Elacestrant Intermediate
While various synthetic routes to Elacestrant have been described, a convergent approach often involves the preparation of a key aldehyde intermediate, which is then coupled with the core structure of the molecule. One such crucial intermediate is tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate . This molecule contains the Boc-protected N-ethylaminoethyl side chain ready for coupling. The synthesis of this intermediate can be envisioned through the N-alkylation of a suitable Boc-protected ethylamine precursor.
Below is a representative, field-proven protocol for the synthesis of this key intermediate, illustrating the application of a Boc-protected N-ethylamino precursor.
Synthesis of the Key Intermediate: A Representative Protocol
A plausible and efficient method to synthesize tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate involves the N-alkylation of a Boc-protected N-ethylamine with a suitable electrophile, such as 4-(2-bromoethyl)benzaldehyde.
Reaction Scheme:
Figure 1: Conceptual workflow for the synthesis of the key Elacestrant intermediate.
Experimental Protocol: Synthesis of tert-Butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate
This protocol describes a representative procedure for the N-alkylation reaction.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful stirring.
-
Nucleophile Addition: To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-(2-bromoethyl)benzaldehyde (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation, while warming to room temperature ensures the alkylation proceeds to completion. |
| Stoichiometry | Slight excess of electrophile | Ensures complete consumption of the deprotonated nucleophile. |
Table 1: Key parameters for the synthesis of the intermediate.
Application of the Intermediate in Elacestrant Synthesis: Reductive Amination
The synthesized aldehyde intermediate, tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate, is a versatile building block for the final stages of the Elacestrant synthesis. One of the most effective methods for coupling this side chain to the core of the Elacestrant molecule is through reductive amination.[3][4]
Reaction Scheme:
Figure 2: Application of the intermediate in a reductive amination step.
Experimental Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve the Elacestrant core amine (1.0 equivalent) and tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. This mild reducing agent is selective for the iminium ion in the presence of the aldehyde.[2]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, Boc-protected Elacestrant, can be purified by column chromatography.
-
Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), to yield Elacestrant.
Conclusion
The use of this compound as a precursor for a key intermediate in the synthesis of Elacestrant exemplifies a strategic application of protecting group chemistry in the construction of complex pharmaceutical agents. The Boc group allows for the controlled introduction of the N-ethylaminoethyl side chain, primarily through a robust N-alkylation and a subsequent selective reductive amination. The protocols outlined in this guide provide a scientifically sound framework for researchers and drug development professionals engaged in the synthesis of Elacestrant and related compounds, underscoring the importance of precise chemical design in modern medicinal chemistry.
References
Application Notes and Protocols: Orthogonal Protection Strategies Using tert-Butyl N-Ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Orthogonal Protection in Complex Synthesis
In the realm of multi-step organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry, the ability to selectively mask and unmask reactive functional groups is paramount.[1] This is achieved through the use of protecting groups, which act as temporary shields, preventing a specific functional group from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[2][3] An ideal protecting group strategy allows for the sequential and controlled manipulation of multiple functionalities within a complex molecule.[3][4] This precise control is the essence of orthogonal protection , a strategy that employs two or more protecting groups that can be removed under distinct and non-interfering conditions.[2][5] For instance, one group might be labile to acid, while another is removed by a base, and a third by hydrogenolysis. This orthogonality is crucial for the efficient and high-yielding synthesis of complex targets like peptides, oligonucleotides, and natural products.[2][5][6]
Carbamates are a widely utilized class of protecting groups for amines due to their general stability and the diverse conditions available for their removal.[7][8] Among the most common are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[1][7] The Boc group is characteristically acid-labile, the Cbz group is removed by hydrogenolysis, and the Fmoc group is cleaved under basic conditions.[7][8] This application note focuses on a specific carbamate, tert-butyl N-ethylcarbamate , and its role in orthogonal protection strategies. While structurally similar to the well-known Boc group, the N-ethyl substitution can modulate its reactivity and stability, offering unique advantages in certain synthetic contexts.
Understanding this compound: Properties and Advantages
This compound serves as a valuable reagent for the protection of primary and secondary amines. The core of its utility lies in the tert-butoxycarbonyl (Boc) moiety, which is readily cleaved under acidic conditions.[9][10] The presence of the N-ethyl group can influence the steric and electronic environment of the carbamate, which may affect its reactivity during both protection and deprotection steps.
Key Properties:
-
Acid Labile: The tert-butyl group is susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA), liberating the free amine, carbon dioxide, and tert-butyl cation.[8][10]
-
Base and Nucleophile Stability: Like other Boc-based protecting groups, it is generally stable to a wide range of basic and nucleophilic conditions.[10]
-
Orthogonality: Its acid-lability makes it orthogonal to base-labile protecting groups like Fmoc and hydrogenolysis-labile groups like Cbz.[1][2]
Strategic Implementation: Orthogonal Protection Schemes
The power of this compound is realized when it is used in concert with other protecting groups in a multi-step synthesis. The following diagram illustrates a conceptual workflow for an orthogonal protection strategy.
Caption: A conceptual workflow for an orthogonal protection strategy.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Di-tert-butyl dicarbonate
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O), which is a common method for introducing the Boc protecting group.[11][12]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (2:1 v/v mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1 equivalent) in a 2:1 v/v mixture of THF and water.
-
Add triethylamine or DIPEA (1.5 - 3 equivalents) to the solution and stir at room temperature for 5 minutes.[12]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) to the cooled solution in one portion.[12]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until the reaction is complete (monitored by TLC).[12]
-
Once the reaction is complete, add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
If necessary, purify the product by flash column chromatography.
Protocol 2: Deprotection of a tert-Butyl Carbamate using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the acidic cleavage of a tert-butyl carbamate protecting group.[7][8]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.
-
The product may be isolated as the free base or as a salt (e.g., hydrochloride or trifluoroacetate) depending on the workup procedure.
Data Presentation: Comparative Stability of Common Amine Protecting Groups
The choice of protecting group is dictated by its stability under various reaction conditions. The following table provides a general comparison of the stability of tert-butyl carbamates (like that derived from this compound) with other common amine protecting groups.
| Protecting Group | Cleavage Conditions | Stable To | Labile To |
| tert-Butyl Carbamate (Boc) | Strong Acid (e.g., TFA, HCl)[8][13] | Base, Hydrogenolysis[10] | Strong Acid[10] |
| Carboxybenzyl (Cbz) | H₂, Pd/C (Hydrogenolysis)[7][8] | Mild Acid, Base[1] | Hydrogenolysis[7] |
| 9-Fluorenyl- methyloxycarbonyl (Fmoc) | Base (e.g., Piperidine)[2][7] | Acid, Hydrogenolysis[10] | Base[2] |
Mechanism of Protection and Deprotection
Understanding the underlying mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Protection Mechanism
The protection of an amine with di-tert-butyl dicarbonate proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Caption: Mechanism of amine protection using di-tert-butyl dicarbonate.[8]
Deprotection Mechanism
The acid-catalyzed deprotection of a tert-butyl carbamate involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.[8]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Protection | Insufficient reagent, steric hindrance, low reactivity of the amine. | Increase the equivalents of Boc₂O and base. Increase reaction time or temperature. Consider a more reactive acylation agent. |
| Incomplete Deprotection | Insufficient acid, short reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC. |
| Side Reactions during Deprotection | Alkylation of sensitive residues by the tert-butyl cation. | Add a scavenger such as triethylsilane or anisole to the reaction mixture.[7][14] |
Conclusion
The strategic use of this compound and other carbamate protecting groups is fundamental to the successful execution of complex organic syntheses. By understanding the principles of orthogonal protection and the specific chemical properties of each protecting group, researchers can design and implement efficient and robust synthetic routes. The protocols and data presented in these application notes provide a foundation for the practical application of these essential tools in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-ethylcarbamate
Welcome to the technical support center for troubleshooting the deprotection of tert-butoxycarbonyl (Boc) protected amines. This guide is specifically tailored to address the challenges encountered during the removal of the Boc group from tert-butyl N-ethylcarbamate, a common substrate motif in organic synthesis. We provide in-depth, experience-driven advice for researchers, scientists, and drug development professionals to diagnose and resolve incomplete deprotection, ensuring high-yield and clean conversion to the desired ethylamine product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[1] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[2][3] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3] This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][4] In the acidic medium, the resulting amine is protonated, typically yielding an amine salt.[2]
Q2: What are the most common reasons for incomplete Boc deprotection?
A2: Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[5][6] If the acid is too weak or used in insufficient amounts, the reaction may not go to completion.[6][7]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures can result in an incomplete reaction, especially for sterically hindered substrates.[6][8]
-
Poor Substrate Solubility: If the Boc-protected carbamate is not fully dissolved in the reaction solvent, the acid cannot efficiently access all the molecules, leading to incomplete conversion.[5]
-
Steric Hindrance: Although this compound is not exceptionally bulky, steric hindrance in more complex molecules can significantly slow down the deprotection reaction.[5][6][7]
-
Reagent Quality: The purity of the acid is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[7]
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Careful monitoring is essential to determine the reaction endpoint. Common techniques include:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[5][9][10] Staining with ninhydrin is highly effective for visualizing the primary or secondary amine product, which typically appears as a colored spot.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5][10][11]
-
¹H NMR Spectroscopy: This method offers definitive structural confirmation. The completion of the reaction can be verified by the disappearance of the characteristic singlet of the tert-butyl protons, which typically appears around 1.4 ppm.[9][10]
Q4: What are side reactions, and how can they be minimized?
A4: The primary side reaction during acidic Boc deprotection is caused by the reactive tert-butyl cation generated during the cleavage.[8][12][13] This electrophile can alkylate any nucleophilic functional groups present in the molecule.[5][13] To prevent this, "scavengers" are added to the reaction mixture.[8][12] These are nucleophilic compounds that trap the tert-butyl cation at a faster rate than it can react with the substrate.[8] Common scavengers include triisopropylsilane (TIS), water, and anisole.[8]
Troubleshooting Guide: Incomplete Deprotection
This section provides a systematic approach to diagnosing and resolving incomplete Boc deprotection of this compound.
Problem: Analysis (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the standard reaction time.
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Troubleshooting Steps
1. Review and Optimize Reaction Conditions
-
Increase Acid Concentration: The rate of deprotection often shows a second-order dependence on the acid concentration.[6] If you are using a dilute solution of TFA in dichloromethane (DCM), such as 20%, consider increasing it to 50% or even using neat TFA.[6]
-
Extend Reaction Time: Some substrates require longer reaction times for complete conversion. Monitor the reaction progress at regular intervals (e.g., every hour) using TLC or LC-MS until the starting material is no longer observed.[6][9]
-
Increase Temperature: For stubborn deprotections, gentle heating (e.g., to 40°C) can increase the reaction rate. However, be cautious as this may also promote side reactions if other sensitive functional groups are present.[9][14]
2. Evaluate Solvent and Solubility
-
Ensure Complete Dissolution: Visually inspect the reaction mixture to ensure the starting material is fully dissolved. If not, consider a different solvent system. For TFA-mediated deprotections, DCM is common, but for poorly soluble substrates, using neat TFA might be necessary.[6]
-
Solvent Effects on Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), proper swelling of the resin is critical for reagent accessibility. Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, which could lead to incomplete deprotection.[6][15]
3. Consider Alternative Acid Systems
If optimizing the TFA conditions is unsuccessful, a stronger acid system may be required.
-
4M HCl in 1,4-Dioxane: This is a common and effective alternative to TFA for cleaving Boc groups and often provides the product as a crystalline hydrochloride salt, which can be easier to handle than the often-oily TFA salts.[9][12][16]
4. Alternative and Milder Deprotection Methods
When the substrate contains other acid-sensitive functional groups, standard strong acid conditions can be problematic. In such cases, consider milder, more selective methods.
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection, tolerant of various other functional groups.[17][18]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a general procedure for the removal of the Boc group from this compound.
Reagents & Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.[6]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[6]
-
To remove residual TFA, co-evaporate with a solvent like toluene or DCM several times.[19][20]
-
For work-up to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.[19][21]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a solvent system that provides good separation, e.g., 10% methanol in DCM)
-
Capillary spotters
-
UV lamp (254 nm)
-
Ninhydrin stain solution
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary spotter, withdraw a small aliquot from the reaction mixture and spot it onto the baseline of the TLC plate.
-
Spot a reference of the starting material on the same plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Dip the plate in a ninhydrin stain solution and gently heat it with a heat gun. The appearance of a new, lower Rf spot that turns a distinct color (often purple or blue) indicates the formation of the free amine.[9] The reaction is complete when the starting material spot is no longer visible.
Data Summary
The following table summarizes common conditions for Boc deprotection.
| Acidic Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to RT |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | None | 1 - 4 hours | Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Table 1: Common Reagent Systems for Boc Deprotection.[6]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microsaic.com [microsaic.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl N-ethylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl N-ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
Reaction Overview: The Boc Protection of Ethylamine
The synthesis of this compound is a classic example of amine protection using di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride. This reaction converts the nucleophilic primary amine, ethylamine, into a carbamate. The bulky tert-butoxycarbonyl (Boc) group is stable under a wide range of basic and nucleophilic conditions but can be easily removed with moderate acid, making it an invaluable tool in multi-step organic synthesis.[1][2]
The fundamental transformation is as follows:
EtNH₂ + (t-BuOCO)₂O → EtNH-Boc + t-BuOH + CO₂
Understanding the mechanism is key to troubleshooting. The reaction proceeds via nucleophilic attack of the ethylamine nitrogen onto one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, releasing tert-butanol, carbon dioxide, and the desired carbamate product.[3]
Caption: Mechanism of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the most common culprits?
A1: Low yield is a frequent issue that can typically be traced to one of four areas:
-
Reagent Stoichiometry and Quality: The most common error is using an insufficient amount of Boc anhydride. While a 1:1 molar ratio is theoretical, it is often beneficial to use a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. Furthermore, Boc anhydride can slowly decompose in the presence of moisture to tert-butanol and CO₂, leading to pressure buildup in sealed containers and reduced potency.[1] Always use a fresh, high-quality reagent.
-
Inadequate Basicity: The reaction generates an equivalent of tert-butoxycarboxylic acid, which quickly decomposes. However, an external base is often used to neutralize any acidic species and to deprotonate the amine salt if starting from ethylamine hydrochloride. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[3] Insufficient base can stall the reaction.
-
Reaction Temperature: This reaction is typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a standard practice. Elevated temperatures can promote side reactions, including the formation of isocyanates or ureas, particularly if a catalytic amount of 4-dimethylaminopyridine (DMAP) is used.[4][5]
-
Workup Losses: The product, this compound, has some solubility in water. During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery. Also, washing with overly acidic solutions can cause premature deprotection of the Boc group.[6][7]
Q2: I'm observing a significant byproduct with a higher molecular weight. What is it and how can I prevent it?
A2: The most likely high-molecular-weight byproduct is the di-Boc protected amine, N,N-bis(tert-butoxycarbonyl)ethylamine. This occurs when the initially formed carbamate product is deprotonated by the base and reacts with a second molecule of Boc anhydride.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of Boc anhydride. Stick to 1.0 to 1.1 equivalents.
-
Avoid Strong Catalysts (like DMAP): While 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, it is a powerful catalyst that significantly increases the rate of the second N-Boc protection, leading to the di-Boc byproduct.[5][8] For simple primary amines like ethylamine, DMAP is often unnecessary and counterproductive.
-
Temperature Control: Perform the addition of Boc anhydride at a low temperature (0 °C). This slows the rate of the second protection relative to the first.
-
Choice of Base: Using a hindered base like DIPEA can sometimes disfavor the deprotonation of the bulkier carbamate product compared to the starting amine.
Q3: My reaction seems sluggish or has stalled, with starting material still present after several hours. How can I drive it to completion?
A3: A stalled reaction points to an issue with reactivity or reagent concentration.
-
Check Reagent Purity: As mentioned, degraded Boc₂O is a primary suspect. Also, ensure your ethylamine and solvent are of sufficient purity and are anhydrous if performing the reaction under non-aqueous conditions.
-
Solvent Choice: The reaction is commonly performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system with water.[2][9] Ensure your starting materials are fully dissolved. If solubility is an issue, switching to a different solvent system, such as THF/water, might be beneficial.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A simple stain like ninhydrin is excellent for this purpose, as it will stain the primary amine starting material but not the protected product. This gives you a clear indication of whether the reaction is progressing.[10]
-
Extend Reaction Time: While often complete within a few hours, some reactions may require stirring overnight at room temperature to ensure full conversion.[9]
Q4: How do I effectively purify the final product away from unreacted Boc anhydride and byproducts?
A4: Purification is generally straightforward.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Quench the reaction with water or a mild aqueous solution like saturated ammonium chloride.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining ethylamine and base (like TEA). Be cautious not to use overly concentrated acid, which could cleave the Boc group.[11]
-
Wash with saturated sodium bicarbonate solution to neutralize the acid wash and remove any acidic byproducts.
-
Finally, wash with brine to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Chromatography (if necessary): In most cases, a careful workup yields a product of high purity. If byproducts like the di-Boc species are present, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method for purification.[6]
Q5: Are there any specific safety precautions for working with di-tert-butyl dicarbonate (Boc₂O)?
A5: Yes. Boc anhydride is classified as a lachrymator and is toxic upon inhalation.[1] Always handle it in a well-ventilated fume hood. The most significant and often overlooked hazard is its slow decomposition, which releases CO₂ gas.[2] This can cause significant pressure buildup in tightly sealed glass bottles, creating an explosion risk. For this reason, it is sold and should be stored in plastic bottles, which can better accommodate minor pressure changes. Store it refrigerated to slow the rate of decomposition.
Optimized Experimental Protocol
This protocol is designed to provide a high yield (>95%) of this compound on a laboratory scale.
Reagent & Stoichiometry Table
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10g scale) | Volume / Mass |
| Ethylamine (70% in H₂O) | 45.08 | 1.0 | 6.44 g | 7.2 mL |
| Di-tert-butyl dicarbonate | 218.25 | 1.05 | 23.9 g | 23.9 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 23.3 g | 23.3 g |
| Tetrahydrofuran (THF) | - | - | - | 100 mL |
| Water | - | - | - | 100 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine ethylamine (7.2 mL, 70% aq. solution) and tetrahydrofuran (100 mL). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: In a separate beaker, dissolve sodium bicarbonate (23.3 g) in water (100 mL). Slowly add this aqueous solution to the stirring ethylamine solution in the flask.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (23.9 g) in a minimal amount of THF (approx. 20-30 mL). Add this solution dropwise to the cold, vigorously stirring reaction mixture over 30 minutes. Caution: CO₂ evolution will occur. Ensure the system is not sealed.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis (staining with ninhydrin) shows complete consumption of the starting ethylamine.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Workup - Washing: Combine all organic layers. Wash sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: The resulting colorless oil or low-melting solid is typically of high purity (>95%). Confirm identity and purity via ¹H NMR and ¹³C NMR spectroscopy.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Time for tert-Butyl N-ethylcarbamate Formation
Welcome to the technical support center for the synthesis of tert-butyl N-ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial amine protection reaction. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your lab.
The formation of this compound, a common N-Boc protection, involves the reaction of ethylamine with di-tert-butyl dicarbonate ((Boc)₂O). While seemingly straightforward, optimizing this reaction for speed, yield, and purity requires a nuanced understanding of the factors at play.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Q1: Why is my reaction to form this compound proceeding so slowly?
A sluggish reaction can be frustrating and is typically rooted in one of several factors related to kinetics and reagent activity.
-
Insufficient Nucleophilicity: Ethylamine is a primary aliphatic amine and a reasonably good nucleophile. However, its effective concentration or reactivity might be diminished if it is protonated (e.g., used as a salt like ethylamine hydrochloride) without a sufficient amount of base to liberate the free amine.
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with exposure to moisture. Ensure you are using a high-quality reagent.
-
Suboptimal Solvent Choice: The reaction medium plays a critical role. A solvent that does not adequately dissolve the reactants or fails to stabilize the transition state can significantly slow the reaction rate. For instance, non-polar solvents may not be as effective as polar aprotic or even protic solvents in some cases[1].
-
Low Temperature: Like most chemical reactions, the rate of Boc protection is temperature-dependent. Running the reaction at 0 °C or below without a specific reason (e.g., controlling exotherms or side reactions) will naturally slow the conversion rate. Most Boc protections are efficient at room temperature[2].
Q2: How can I accelerate the reaction without compromising yield or purity?
Several strategies can be employed to increase the reaction rate, often with minimal impact on the final product's quality.
-
Catalysis:
-
Base Catalysis: While not always strictly necessary for aliphatic amines, a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction[2][3]. DMAP is a particularly effective nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then attacked by the amine[4][5].
-
Acid Catalysis: Various Lewis and Brønsted acids have been shown to catalyze N-tert-butoxycarbonylation efficiently, often under solvent-free conditions[6][7]. Catalysts like Amberlyst-15, Indion 190 Resin, or even iodine can lead to very short reaction times[4][6].
-
-
Solvent Optimization:
-
Protic Solvents: Alcoholic solvents like methanol can significantly enhance the reaction rate, especially for less nucleophilic amines[1]. Quantum mechanics calculations suggest that the alcohol acts as a bridge, forming hydrogen bonds that stabilize the transition state and lower the activation energy[1].
-
Aqueous Systems: A catalyst-free N-tert-butoxycarbonylation in water or a water-acetone mixture can be remarkably fast and chemoselective, often completing in minutes and yielding clean products[6][7].
-
-
Temperature Adjustment: Gently heating the reaction mixture to a moderate temperature (e.g., 40 °C) can increase the rate without promoting significant side reactions or degradation of the Boc group[2]. However, avoid excessive heat, as the Boc group can be thermally labile[8].
Q3: I'm observing side products. What are they and how can I prevent their formation?
Side product formation compromises yield and complicates purification. The most common culprits in this reaction are isocyanates, ureas, and N,N-di-Boc species.
-
Isocyanate and Urea Formation: In some cases, particularly with primary amines and the use of certain catalysts like DMAP, the reaction can lead to the formation of isocyanates, which can then react with another molecule of ethylamine to form a urea byproduct[6][9].
-
N,N-di-tert-butoxycarbonylation: This occurs when a second Boc group is added to the nitrogen atom of the initially formed carbamate.
-
Solution: This is generally not a significant issue with primary amines under standard conditions. Catalyst-free methods in water are highly chemoselective for mono-protection[6]. Ensuring the stoichiometry of (Boc)₂O is not in large excess can also minimize this side reaction.
-
Q4: My yield is consistently low. What are the most likely causes?
Low yield can stem from issues with the reaction itself or the work-up and purification process.
-
Incomplete Reaction: As discussed in Q1, a slow reaction may simply not have reached completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine before stopping the reaction[4][10].
-
Reagent Stoichiometry: Ensure that ethylamine is the limiting reagent and that (Boc)₂O is used in a slight excess (e.g., 1.05-1.2 equivalents) to drive the reaction to completion.
-
Work-up Losses: this compound has some solubility in water. During the aqueous work-up, excessive washing or using large volumes of water can lead to loss of product into the aqueous phase. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Product Degradation: The Boc group is sensitive to acid[3][11]. If your work-up involves an acidic wash, perform it quickly and at a low temperature to prevent premature deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of this compound from ethylamine and (Boc)₂O?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethylamine (the nucleophile) attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then deprotonates the newly formed N-protonated carbamate to yield the final product and tert-butanol[3][11][12]. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction[3].
Q2: What are the standard reaction conditions for this synthesis?
Standard conditions are generally mild and flexible. A common procedure involves dissolving the ethylamine and di-tert-butyl dicarbonate in a suitable solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile[2]. The reaction is typically stirred at room temperature for a few hours to overnight. A base such as sodium bicarbonate, sodium hydroxide, or triethylamine is often included, especially if the amine starting material is a salt[2].
Q3: Is a base always necessary for this reaction?
No, a base is not strictly required, especially for a reactive aliphatic amine like ethylamine[3]. The reaction can proceed without any added base. In fact, highly efficient catalyst-free protocols have been developed in solvents like water or methanol[1][6]. However, a base is often included to neutralize any acidic impurities and to deprotonate the ammonium salt that forms during the reaction, which can help drive the reaction to completion[12][13].
Q4: How does solvent choice impact the reaction rate and outcome?
Solvent choice is a critical parameter for optimization.
-
Aprotic Solvents (DCM, THF, Acetonitrile): These are common, conventional choices that work well for dissolving both the amine and (Boc)₂O, providing a homogenous reaction medium[2].
-
Protic Solvents (Methanol, Water): These "green" solvents can dramatically accelerate the reaction. Methanol can stabilize the transition state via hydrogen bonding[1]. Water provides a hydrophobic effect and can also facilitate the reaction, leading to very fast, clean, and high-yielding conversions without the need for any catalyst[6][7].
-
Solvent-Free Conditions: Several catalytic methods work efficiently under solvent-free conditions, which is environmentally friendly and simplifies work-up[6][14].
Q5: What are the best practices for troubleshooting a slow or low-yielding reaction?
A systematic approach is key to identifying and solving the problem.
Data Summary
The choice of catalyst and solvent system has a profound impact on reaction time and yield. The table below summarizes various conditions for the N-Boc protection of representative amines, demonstrating the potential for significant optimization.
| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O | None | 30 min | 95 | [4] |
| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [4] |
| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [4][7] |
| Benzylamine | (Boc)₂O / SrGO | None | 5 min | 95 | [4] |
| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [4] |
Key Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Water/Acetone
This "green" and highly efficient method is recommended for its simplicity, speed, and high chemoselectivity[7].
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add ethylamine (1.0 mmol).
-
Solvent Addition: Add a mixture of water and acetone (9.5:0.5, 1 mL). Stir until the amine is fully dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 10-15 minutes.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase and visualizing with ninhydrin stain, which will stain the primary amine but not the Boc-protected product).
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure product.
Protocol 2: Base-Catalyzed Synthesis in Dichloromethane (DCM)
This is a more traditional method suitable for a wide range of amines[4].
-
Setup: To a stirred solution of ethylamine (10.0 mmol) in DCM (20 mL) in a flask cooled in an ice bath (0 °C), add triethylamine (TEA) (11.0 mmol, 1.1 equivalents).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (10.5 mmol, 1.05 equivalents) in DCM (10 mL) to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting amine by TLC as described in Protocol 1.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
dealing with poor solubility of tert-butyl carbamate derivatives in reactions
Welcome to the technical support center for handling tert-butyl carbamate (Boc) protected compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of these crucial synthetic intermediates. Here, we will diagnose common problems and provide robust, field-proven solutions to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are my Boc-protected compounds often poorly soluble?
A1: The introduction of a tert-butyloxycarbonyl (Boc) group significantly alters the physicochemical properties of the parent amine.[1] The bulky and lipophilic tert-butyl group increases the molecule's nonpolar character. While the carbamate moiety itself is polar, the overall effect is often an increase in crystallinity and a decrease in solubility in many common solvents, especially if the parent molecule is large or contains other hydrophobic regions. This can lead to what is often described as a "greasy" or difficult-to-dissolve solid.
Q2: What are the first-line solvents I should try for a reaction with a Boc-protected starting material?
A2: A good starting point is a polar aprotic solvent. These solvents possess high dielectric constants and strong dipole moments, allowing them to effectively solvate the polar carbamate group without interfering in reactions by donating protons.[2][3]
Your primary candidates should be:
-
Dichloromethane (DCM): Excellent for many reactions, though it is facing increasing environmental and safety scrutiny.[4]
-
Tetrahydrofuran (THF): A versatile ether that is a good choice for a wide range of transformations, including couplings and reductions.[5][6]
-
Acetonitrile (MeCN): A polar solvent often used in protection/deprotection steps and chromatography.[2][7]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are powerful, highly polar solvents capable of dissolving a very wide range of compounds, including many stubborn Boc-derivatives.[2][3][5][8] They are often the solvents of last resort for solubility issues.
Q3: My Boc-amino acid won't dissolve for a peptide coupling reaction. What should I do?
A3: This is a common issue, particularly with certain sequences. Fmoc-Asn-OH and Fmoc-Gln-OH, for example, are known for their very low solubility even in powerful solvents like DMF and NMP.[6][9] While Boc-amino acids are generally more soluble in organic solvents than in water[10], challenging derivatives may require specific strategies. The standard solvent for solid-phase peptide synthesis (SPPS) is DMF. If solubility is an issue, consider switching to N-Methyl-2-pyrrolidone (NMP), which has even greater solvating power.[5][8] For solution-phase synthesis, a mixture of DCM and DMF can sometimes be effective.
Troubleshooting Guide: Tackling Poor Solubility in Reactions
This section provides in-depth solutions to specific problems you may encounter in the lab.
Problem 1: My Boc-protected starting material will not dissolve in the chosen reaction solvent at room temperature.
The first step is to systematically explore physical and chemical methods to enhance dissolution without compromising the integrity of your reactants.
Caption: Fig 1. Decision workflow for solubility issues.
Causality: Increasing the temperature provides the system with the kinetic energy needed to overcome the lattice energy of the crystalline solid, promoting dissolution.
Protocol:
-
Begin stirring the suspension of your Boc-derivative in the chosen solvent.
-
Gently warm the mixture using an oil bath, starting at 40 °C.
-
Incrementally increase the temperature by 10 °C, holding for 5-10 minutes at each step.
-
Crucially, do not exceed the boiling point of the solvent or the known decomposition temperature of any reagent. Be particularly cautious with thermally labile compounds.[7]
Causality: A co-solvent system modifies the overall dielectric constant of the medium.[] By blending solvents with different polarities, you can create a mixture with a "tuned" polarity that is optimal for solvating your specific molecule. For example, adding a highly polar solvent like DMF to a less polar one like THF can disrupt solute-solute interactions and enhance solubility.[][12]
Protocol: Performing a Small-Scale Co-Solvent Screen
-
In separate small vials, weigh out an identical, small amount of your Boc-protected compound (e.g., 5 mg).
-
To each vial, add a measured volume of your primary solvent (e.g., 200 µL of THF).
-
To successive vials, add a co-solvent (e.g., DMF or NMP) in increasing percentages (e.g., 10%, 25%, 50% v/v).
-
Vortex or stir each vial vigorously for 2-3 minutes and observe for complete dissolution. This will identify the most effective solvent ratio to use for the full-scale reaction.
Causality: Solvents like DMF, DMSO, and NMP are considered "super solvents" due to their very high polarity and ability to dissolve a vast array of organic and inorganic compounds.[3] They are particularly effective at solvating polar functional groups and breaking up strong intermolecular forces in solids.
Considerations:
-
Boiling Point: These solvents have high boiling points (DMF: 153 °C, DMSO: 189 °C, NMP: 202 °C), which can make them difficult to remove during workup.
-
Toxicity: DMF and NMP have known reproductive toxicity concerns and are facing increasing regulatory scrutiny.[3][5] DMSO is generally considered safer but can facilitate the absorption of other chemicals through the skin.[3] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment.
Problem 2: The reaction is sluggish or stalls, even though the starting material appears to be dissolved.
This may indicate that while the compound is macroscopically dissolved, it may exist as microscopic aggregates, or the solvent itself is not ideal for the reaction mechanism.
Causality: This technique is invaluable for reactions involving a water-insoluble organic substrate and a water-soluble reagent (e.g., an aqueous base). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the aqueous reactant into the organic phase, allowing the reaction to occur. This is highly effective for N-alkylation reactions.[13]
When to Use:
-
When reacting a poorly soluble Boc-amine with an alkyl halide in the presence of an aqueous base like NaOH or K₂CO₃.
-
When a biphasic system is unavoidable due to the nature of the reagents.
Protocol: General Setup for PTC
-
Dissolve the Boc-protected substrate in a water-immiscible organic solvent (e.g., toluene, DCM).
-
Add the aqueous solution of the second reagent (e.g., 50% NaOH).
-
Add the phase-transfer catalyst (typically 1-10 mol%).
-
Stir the biphasic mixture vigorously to ensure a large surface area between the two phases, facilitating catalyst transport.
Data Summary & Reference Tables
Table 1: Properties of Common Solvents for Boc-Derivative Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Dichloromethane | DCM | 39.6 | 9.1 | Polar Aprotic | Volatile, suspected carcinogen.[4] |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic (Ethereal) | Can form peroxides; good for organometallics.[5] |
| Acetonitrile | MeCN | 81.6 | 37.5 | Polar Aprotic | Good for a range of polar compounds.[2] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | Excellent solvating power, but toxic.[3][5] |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Polar Aprotic | Exceptional solvating power, aids skin penetration.[3] |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | Polar Aprotic | High boiling point, reproductive toxicity concerns.[3][5] |
| 1,4-Dioxane | - | 101 | 2.2 | Nonpolar Ethereal | Often used in deprotections, but is a suspected carcinogen.[4] |
| Methanol | MeOH | 64.7 | 32.7 | Polar Protic | Can accelerate Boc protection but may act as a nucleophile.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) | Aure Chemical [aurechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
preventing di-acylated product formation with tert-butyl N-ethylcarbamate
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the acylation of tert-butyl N-ethylcarbamate, with a specific focus on preventing the formation of the undesired di-acylated byproduct. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high yields of your target mono-acylated product.
Introduction: The Challenge of Selective Mono-acylation
This compound is a common intermediate in organic synthesis. The nitrogen atom, while protected by the bulky tert-butyloxycarbonyl (Boc) group, remains nucleophilic enough to react with acylating agents. The desired outcome is typically the formation of a mono-acylated product. However, the initial product, an N-acyl carbamate, can sometimes undergo a second acylation, leading to a di-acylated imide byproduct. This over-acylation reduces the yield of the desired product and complicates purification. This guide will help you understand the underlying mechanisms and provide actionable strategies to prevent this unwanted side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a higher molecular weight byproduct in my acylation of this compound. Could this be a di-acylated product?
A: It is highly likely that the byproduct you are observing is the di-acylated imide. The formation of this species occurs when the initially formed N-acyl carbamate undergoes a second acylation. This is a common issue, especially under harsh reaction conditions or with highly reactive acylating agents.
Mechanism of Di-acylation:
-
First Acylation: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms the desired mono-acylated product, an N-acyl carbamate.
-
Second Acylation: The nitrogen in the mono-acylated product is less nucleophilic due to the presence of two electron-withdrawing carbonyl groups. However, under forcing conditions (e.g., high temperature, excess acylating agent, or presence of a strong base), it can be deprotonated or activated to react with a second molecule of the acylating agent. This results in the formation of a di-acylated imide. Imides are functional groups consisting of two acyl groups bound to a nitrogen atom.[1]
Below is a diagram illustrating the reaction pathway leading to both the desired mono-acylated product and the undesired di-acylated byproduct.
References
Technical Support Center: Minimizing Genotoxic Impurities in Boc Deprotection Reactions
Welcome to the technical support center for managing genotoxic impurities (GTIs) during the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protecting groups. This guide is designed for researchers, process chemists, and drug development professionals who routinely employ this common but critical synthetic step. Our goal is to provide you with the foundational knowledge, practical solutions, and troubleshooting frameworks to ensure the safety and purity of your active pharmaceutical ingredients (APIs).
The removal of a Boc group, typically with a strong acid like trifluoroacetic acid (TFA), is deceptively simple. The reaction generates a highly reactive tert-butyl cation as an intermediate.[1][2][3] While this carbocation can deprotonate to form the relatively benign isobutylene gas, it can also alkylate nucleophilic sites on your target molecule or react with counter-ions to form potentially genotoxic impurities.[1][3][4]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's (ICH) M7 guideline, mandate strict control of such impurities to limit any potential carcinogenic risk.[5][6][7][8] This guide provides actionable strategies to meet and exceed these quality standards.
Frequently Asked Questions (FAQs)
Q1: What are genotoxic impurities (GTIs) and why are they a major concern in Boc deprotection?
A1: Genotoxic impurities are chemical substances that have the potential to damage DNA, leading to mutations and possibly cancer.[9] In the context of Boc deprotection, the primary concern is the formation of the electrophilic tert-butyl cation (t-Bu⁺).[4] This cation can react with various nucleophiles to form new, unintended chemical entities. If the t-Bu⁺ reacts with residual halides (e.g., Cl⁻, Br⁻) or the acid counter-ion (e.g., trifluoroacetate), it can form alkylating agents like tert-butyl halides or tert-butyl trifluoroacetate.[1][10] These compounds are "structural alerts" for genotoxicity because of their ability to alkylate DNA.[11] Regulatory agencies require that known GTIs and potential GTIs be controlled at very low levels, often in the parts-per-million (ppm) range, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake over a lifetime.[9][12]
Q2: What is the fundamental mechanism of GTI formation during acid-catalyzed Boc deprotection?
A2: The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., TFA, HCl). This is followed by the cleavage of the C-O bond, which releases the stabilized tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into carbon dioxide and the desired free amine.[13] The problematic tert-butyl cation is the source of impurities.
Q3: What are "scavengers" and how do they prevent the formation of these impurities?
A3: Scavengers are nucleophilic compounds intentionally added to the deprotection reaction mixture to trap, or "scavenge," the reactive tert-butyl cation.[14][15] They compete with the substrate and other nucleophiles, reacting with the t-Bu⁺ at a much faster rate to form stable, non-genotoxic byproducts.[15] The choice of scavenger is critical and depends on the specific amino acid residues or functional groups present in your molecule.[15]
Troubleshooting Guide
Issue 1: An unexpected peak corresponding to a mass increase of +56 Da is observed in my LC-MS analysis.
-
Probable Cause: This mass shift is the signature of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule. Common sites of alkylation include the indole ring of tryptophan (Trp), the thioether of methionine (Met), the thiol of cysteine (Cys), and the phenolic ring of tyrosine (Tyr).[4][15]
-
Solution Strategy:
-
Introduce a Scavenger: The most effective solution is to add a scavenger to your reaction cocktail. The choice of scavenger depends on the susceptible residue.
-
Optimize Scavenger Cocktail: A combination of scavengers is often more effective. A widely used general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[15][16] TIS is an excellent carbocation scavenger, while water helps to hydrolyze the cation to tert-butanol.[17] For sulfur-containing residues, scavengers like ethanedithiol (EDT) or thioanisole are highly effective.[10][18]
-
Lower the Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of the alkylation side reaction. However, this may also slow down the deprotection, requiring longer reaction times.[14]
-
| Scavenger | Target Residue(s) / Use Case | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General purpose, highly effective for Trp.[17][18] | 2.5 - 5% (v/v) | Reduces the indole ring of tryptophan if used in excess. Efficiently traps t-Bu⁺. |
| Water (H₂O) | General purpose.[17] | 2.5 - 5% (v/v) | Reacts with t-Bu⁺ to form t-butanol. Often used in combination with TIS. |
| Ethanedithiol (EDT) | Cysteine (Cys), Methionine (Met).[15][16] | 1 - 2.5% (v/v) | Potent scavenger for sulfur-containing residues; has a strong odor. |
| Thioanisole | Tryptophan (Trp), Methionine (Met).[10][18] | 2 - 5% (v/v) | Effective at preventing both t-butylation and oxidation of sensitive residues. |
| Phenol / m-Cresol | General purpose, Tyrosine (Tyr).[3][19] | 2 - 5% (v/v) | Aromatic scavengers that readily undergo electrophilic substitution with t-Bu⁺. |
Issue 2: The Boc deprotection reaction is incomplete or sluggish.
-
Probable Cause: Incomplete deprotection can result from several factors including insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected nitrogen.[14][19]
-
Solution Strategy:
-
Increase Acid Concentration: Ensure a sufficient excess of acid is used. For TFA, concentrations of 25-50% in a solvent like dichloromethane (DCM) are common.[14] For HCl, a 4M solution in dioxane is a robust alternative.[14]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions can take anywhere from 30 minutes to several hours.[4]
-
Increase Temperature: Gentle warming (e.g., to 40 °C) can accelerate a sluggish reaction. However, be aware that this can also increase the rate of side reactions, making the use of scavengers even more critical.[14][19]
-
Change Solvent: If solubility is an issue or the reaction remains slow, switching the solvent system may help. Ensure all reagents, especially solvents, are anhydrous if water-sensitive groups are present.
-
Issue 3: How do I develop a control strategy for a potential GTI that might be formed?
-
Probable Cause: A risk assessment of your process has identified that a potential GTI, such as tert-butyl chloride, could be formed if chloride sources are present during an HCl-mediated deprotection.
-
Solution Strategy: The ICH M7 guideline provides a framework for this.[5][7]
-
Risk Assessment: First, scientifically assess the likelihood of the GTI's formation and its potential to be purged by downstream processing (e.g., purification, recrystallization, distillation).
-
Analytical Method Development: Develop a highly sensitive analytical method (e.g., GC-MS or LC-MS/MS) capable of detecting and quantifying the potential GTI at or below the required control limit (derived from the 1.5 µ g/day TTC).[20][21][22]
-
Process Control & Monitoring: If the risk assessment indicates the GTI may be present above the control threshold, you must implement controls. This can involve:
-
Experimental Protocols
Protocol 1: General Boc Deprotection using a TFA/Scavenger Cocktail
This protocol is a robust starting point for deprotecting substrates with scavenger-sensitive residues like Trp, Met, or Cys.
-
Preparation: Prepare the deprotection "cocktail" immediately before use. For a standard reaction, mix:
-
Trifluoroacetic Acid (TFA): 9.5 mL
-
Triisopropylsilane (TIS): 0.25 mL
-
Water (DI H₂O): 0.25 mL
-
-
Dissolution: Dissolve the Boc-protected substrate (1 mmol) in a minimal amount of a suitable solvent like dichloromethane (DCM, ~5-10 mL) in a round-bottom flask equipped with a stir bar.
-
Reaction: Add the deprotection cocktail (e.g., 10 mL for a 1 mmol scale) to the substrate solution at room temperature.[4]
-
Monitoring: Stir the reaction for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 x 10 mL).[3] The product is typically isolated as its TFA salt and can be used directly or after a separate purification or salt-break step.
Protocol 2: Developing an Analytical Method for GTI Detection
This outlines a general strategy for creating a method to detect a volatile GTI (e.g., tert-butyl chloride) in an API.
| Technique | Analyte Properties | Typical Limit of Quantification (LOQ) | Key Considerations |
| Headspace GC-MS | Volatile, thermally stable impurities.[21][22] | 0.1 - 5 ppm | Excellent for removing matrix effects from non-volatile APIs. Requires optimization of incubation temperature and time. |
| LC-MS/MS | Non-volatile or thermally labile impurities.[20][25] | 0.1 - 10 ppm | High specificity and sensitivity. Requires careful selection of mobile phase and MS parameters (MRM transitions). |
| HPLC-UV | Non-volatile impurities with a UV chromophore.[21] | 10 - 100 ppm | Less sensitive than MS methods; may not be suitable for trace-level GTI control unless sensitivity can be enhanced. |
-
Technique Selection: Based on the physicochemical properties of the target GTI, select the most appropriate analytical technique. For a volatile impurity like t-BuCl, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice.[22]
-
Sample Preparation: Accurately weigh a sample of the API (e.g., 50 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the API.
-
Standard Preparation: Prepare a stock solution of the GTI standard in the same solvent. Create a series of calibration standards by spiking known amounts of the standard into vials containing the API to mimic the sample matrix.
-
Method Optimization (HS-GC-MS):
-
Optimize the headspace incubation temperature and time to ensure efficient partitioning of the analyte into the headspace.
-
Optimize the GC temperature program to achieve good separation of the GTI from any other volatile components.
-
Use the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the most abundant and specific fragment ions of the GTI to maximize sensitivity and selectivity.[21]
-
-
Validation: Validate the method according to ICH Q2(R1) guidelines for limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision to ensure it is suitable for its intended purpose.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC deprotection [ko.bzchemicals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. database.ich.org [database.ich.org]
- 8. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 9. tapi.com [tapi.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. rroij.com [rroij.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective | Semantic Scholar [semanticscholar.org]
- 25. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
Technical Support Center: Strategic Scavenger Selection for tert-butyl Cation in Deprotection Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the tert-butoxycarbonyl (Boc) protecting group and encounter challenges related to its acidic removal. Our focus is to provide in-depth, field-proven insights into selecting and using scavengers to intercept the reactive tert-butyl cation, thereby ensuring the integrity of your final product.
Troubleshooting Guide: Common Scavenging-Related Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My HPLC/LC-MS analysis shows unexpected peaks, including a mass increase of +56 Da, after Boc deprotection.
Likely Cause: This mass increase is a classic sign of tert-butylation, a common side reaction during Boc deprotection.[1] When a strong acid like trifluoroacetic acid (TFA) cleaves the Boc group, it generates a highly reactive tert-butyl cation (t-Bu⁺).[2][3][4][5] This electrophilic carbocation can then attack nucleophilic sites on your molecule, leading to unwanted modifications.[2][4]
Amino Acid Residues Most at Risk:
-
Tryptophan (Trp): The electron-rich indole ring is extremely susceptible to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4] Methionine is also prone to oxidation to methionine sulfoxide.[3][4]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][3]
Strategic Solution: The core of the solution is to introduce a "scavenger" into your deprotection cocktail. A scavenger is a nucleophilic compound that is more reactive towards the tert-butyl cation than the sensitive residues in your substrate, effectively trapping the cation before it can cause damage.[2][3][6]
Immediate Actions:
-
Identify Sensitive Residues: Analyze your peptide sequence or molecule structure to identify the presence of Trp, Met, Cys, or Tyr.
-
Select an Appropriate Scavenger: The choice of scavenger is dictated by the specific residues you need to protect. Refer to the Scavenger Selection Table below for guidance.
-
Incorporate the Scavenger: Add the selected scavenger(s) to your TFA cleavage cocktail. A common starting point for peptides without highly sensitive residues is a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[6][7][8]
Issue 2: My deprotection reaction is sluggish or incomplete, even after extending the reaction time.
Likely Causes:
-
Insufficient Acid Strength/Concentration: The acid may not be potent enough to drive the deprotection to completion, especially with sterically hindered Boc groups.[2][3][5]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the acid's access.[3][5]
-
Low Temperature: While room temperature is standard, some reactions may be sluggish without gentle warming.[5]
Strategic Solutions:
-
Increase Acid Concentration: Ensure you are using a sufficient excess of acid, such as neat TFA or a high concentration (e.g., 25-50%) in a solvent like dichloromethane (DCM).[1][5] For particularly stubborn cases, a stronger acid system like 4M HCl in dioxane can be an effective alternative.[3][6]
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress closely. If it remains incomplete, consider gently warming the reaction to 40°C.[1][5] Crucial Caveat: Increasing temperature will also accelerate side reactions. This approach should only be used in conjunction with an effective scavenger cocktail.[1][2][3]
-
Review Your Scavenger Choice: While not a direct cause of incompleteness, ensuring the stability of your target molecule with the right scavengers is paramount before applying more forceful deprotection conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a scavenger in Boc deprotection?
A1: During acid-catalyzed deprotection, the Boc group is protonated and subsequently cleaves to form carbon dioxide, isobutene, and the tert-butyl cation. The scavenger provides a preferential nucleophilic target for this highly reactive cation. By reacting with the t-Bu⁺ at a much faster rate than any sensitive functional groups on your substrate, it neutralizes the threat of side reactions.[2]
Caption: Mechanism of t-butyl cation trapping by a scavenger.
Q2: How do I choose the right scavenger or scavenger cocktail?
A2: The selection is entirely dependent on the amino acid composition of your peptide or the functional groups in your molecule. A "one-size-fits-all" approach is often suboptimal.
Decision-Making Workflow:
Caption: Workflow for choosing an appropriate scavenger cocktail.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Primary Target(s) | Typical Concentration | Key Considerations |
| Triisopropylsilane (TIS) | General purpose, Trp | 2.5 - 5% | Effective for trapping t-butyl cations. Does not prevent methionine oxidation.[9] |
| Triethylsilane (TES) | General purpose, Trp | 2.5 - 5% | Similar to TIS, another common silane scavenger.[1] |
| Thioanisole | Met, Trp | 2.5 - 5% | Excellent for preventing S-alkylation of Met.[1][2] Can suppress oxidation.[4] Avoid if Trp is present without other protection as adducts can alkylate the indole ring.[10] |
| 1,2-Ethanedithiol (EDT) | Cys, Met, Trp | 2.5% | Potent scavenger for protecting Cys thiols.[1][2] Also has reducing properties to prevent Cys oxidation and can protect Trp.[4][7][11] Has a strong, unpleasant odor. |
| Water (H₂O) | General purpose | 2.5 - 5% | Helps hydrolyze reactive intermediates. A common component in many standard cocktails. |
| Phenol | General purpose | 5% | An effective aromatic scavenger.[12] |
| Dimethyl Sulfide (DMS) | Met | 2.5 - 5% | Helps prevent methionine S-alkylation and oxidation.[2][4] |
Q3: What are "Reagent K" and other predefined cocktails used for?
A3: For complex substrates, particularly peptides with multiple sensitive residues, a single scavenger is often insufficient. Pre-mixed "cocktails" provide broad-spectrum protection.
-
Standard Cocktail (TFA/TIS/H₂O; 95:2.5:2.5): A general-purpose and effective cocktail for many sequences without highly sensitive residues.[6][7]
-
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5): A powerful and robust cocktail designed for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[1][7][9] It is often used as a "go-to" reagent for complex cases.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
This protocol provides a general starting point for a deprotection reaction on a solid-phase resin.
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh before use. For 100 mg of peptide-resin, prepare 2 mL of the cocktail. For example, to make Reagent K, combine the components in their specified volumetric ratios.[7]
-
Resin Swelling: Place the dry peptide-resin in a suitable reaction vessel. Add a small amount of DCM to swell the resin, then remove the excess solvent.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin.[7]
-
Incubation: Gently agitate the mixture at room temperature. A typical reaction time is 2-4 hours.[2][6] Monitor the reaction if possible.
-
Work-up:
-
Filter the resin and collect the filtrate containing your deprotected product.
-
Wash the resin with a small, fresh volume of TFA and combine the filtrates.[2]
-
Concentrate the solution under reduced pressure (e.g., rotary evaporation).
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether. A white precipitate should form.[6][7]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and byproducts.[7]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
-
-
Analysis: Analyze the crude product by HPLC and LC-MS to confirm complete deprotection and assess purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of tert-butyl N-ethylcarbamate Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl N-ethylcarbamate and other Boc-protected amines. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions. Our goal is to provide you with the in-depth technical knowledge and practical guidance needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group in this compound stable to basic conditions?
Generally, the tert-butoxycarbonyl (Boc) group is known for its stability under basic and many nucleophilic conditions, which is why it's a cornerstone of orthogonal protection strategies in organic synthesis.[1][2] Its primary lability is towards acids.[3][4][5] However, this stability is not absolute and is highly dependent on the specific reaction conditions and the substrate itself.
While this compound is relatively robust, certain basic conditions can lead to cleavage of the Boc group. This is particularly true for primary amines with electron-withdrawing groups or when using strong bases.[6]
Q2: Under what specific basic conditions can I expect to see cleavage of the Boc group?
Deprotection of Boc-protected amines under basic conditions is less common than acidic methods but can be achieved, especially in specific contexts.[6] Cleavage is more likely to occur under the following circumstances:
-
Strong Bases: Strong bases like sodium t-butoxide have been shown to deprotect primary Boc groups. Weaker bases such as sodium hydroxide or potassium hydroxide are generally not effective for simple, unactivated amines.
-
Activated Amines: If the nitrogen atom is part of a system that can stabilize a negative charge, such as an indole, pyrrole, or is part of an imide-like structure, the Boc group becomes more susceptible to basic cleavage.[6]
-
Elevated Temperatures: Heating the reaction mixture can promote deprotection, even with moderately basic conditions.
Q3: What is the mechanism of Boc group cleavage under basic conditions?
The mechanism for base-mediated Boc deprotection can vary depending on the substrate and reaction conditions.[6] For primary amines, a proposed pathway involves deprotonation of the amine followed by the formation of an isocyanate intermediate, which is then hydrolyzed to the free amine.[6]
Another possible mechanism, especially when a good leaving group is present, is the addition of a hydroxide or alkoxide ion to the carbonyl carbon, followed by the departure of the amine anion.[6]
Caption: Proposed mechanisms for base-mediated Boc deprotection.
Troubleshooting Guide
Problem 1: My Boc group is being unintentionally removed during a basic reaction step.
This is a common issue when other functionalities in the molecule require basic conditions for a transformation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Base Strength | The base you are using may be too strong for the stability of the Boc group on your specific substrate. | Consider using a milder base. For example, if you are using sodium methoxide, try switching to potassium carbonate or sodium bicarbonate. |
| Temperature | Elevated temperatures can accelerate the rate of Boc cleavage. | If possible, run your reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | The choice of solvent can influence the basicity of your reagent and the stability of intermediates. | Experiment with different solvents. Protic solvents, for instance, may help to stabilize the Boc-protected amine. |
| Substrate Activation | Your substrate may have electronic or steric features that make the Boc group more labile than anticipated. | If modification of the substrate is not an option, a different protecting group strategy may be necessary. |
Experimental Protocol: Screening for Optimal Base and Temperature
-
Setup: Prepare several small-scale reactions in parallel.
-
Variables: In each reaction, vary the base (e.g., K₂CO₃, NaHCO₃, Et₃N) and the temperature (e.g., 0 °C, room temperature, 40 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to check for the presence of the deprotected product.
-
Analysis: Identify the conditions that afford the desired product with minimal cleavage of the Boc group.
Problem 2: I am trying to deprotect a Boc group under basic conditions, but the reaction is slow or incomplete.
While less common, selective basic deprotection can be desirable.[6]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base Strength | The base may not be strong enough to deprotonate the carbamate nitrogen or facilitate the cleavage. | Use a stronger base such as sodium t-butoxide. |
| Water Content | For some mechanisms, a controlled amount of water can increase the reaction rate. | Try adding one equivalent of water to the reaction mixture. |
| Substrate is Not Activated | Simple, unactivated secondary amines like this compound are generally very stable to base. Basic deprotection is most effective for primary amines or those with electron-withdrawing groups.[6] | If your substrate is unactivated, acidic deprotection is the more reliable method. |
Experimental Protocol: Base-Mediated Boc Deprotection of a Primary Amine
This protocol is adapted from literature procedures for the deprotection of primary Boc-protected amines.
-
Dissolution: Dissolve the Boc-protected primary amine (1 equivalent) in tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
-
Base Addition: Add sodium t-butoxide (2-4 equivalents) to the solution.
-
Water Addition: Add one equivalent of water.
-
Heating: Heat the reaction mixture to reflux for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a 10% citric acid solution. Adjust the pH to 10-12 with 6N NaOH and extract the product with an appropriate organic solvent.
Caption: Workflow for base-mediated Boc deprotection.
References
Validation & Comparative
A Strategic Guide to Amine Protection: Comparing Boc, Cbz, and Fmoc Protecting Groups
In the intricate landscape of organic synthesis, particularly in the assembly of peptides and complex molecules for drug development, the strategic use of protecting groups is a cornerstone of success. These chemical moieties serve as temporary shields for reactive functional groups, preventing undesired side reactions and enabling chemists to orchestrate a precise sequence of chemical transformations.[1] Among the most critical of these are the amine protecting groups, with tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) reigning as the most widely utilized.
This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth, objective comparison of these three essential protecting groups. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of each group, provide a comparative analysis of their performance supported by experimental data, and furnish detailed protocols to empower you in your synthetic endeavors.
The Principle of Orthogonal Protection: A Symphony of Selectivity
The power of modern multi-step synthesis hinges on the concept of "orthogonal protection."[2][3] This strategy involves the use of multiple protecting groups within a single molecule that can be selectively removed under distinct, non-interfering conditions.[2][4] For instance, one group might be labile to acid, another to base, and a third to hydrogenolysis.[1] This orthogonality allows for the precise unmasking of specific reactive sites, paving the way for the sequential construction of complex molecular architectures.[2] The choice between Boc, Cbz, and Fmoc is a primary determinant of the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][5]
The Contenders: A Head-to-Head Comparison
The fundamental difference between Boc, Cbz, and Fmoc lies in their deprotection chemistry, which in turn dictates their applications and compatibility with other functional groups.[1]
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1][6] | Hydrogenolysis (e.g., H₂/Pd), strong acids (e.g., HBr/AcOH)[7][8] | Base-labile (e.g., 20% piperidine in DMF)[9][10] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1] | Primarily Solution-Phase Synthesis[1] | Solid-Phase Peptide Synthesis (SPPS)[1][11] |
| Key Advantages | Robust and well-established; advantageous for synthesizing long or difficult peptide sequences due to reduced aggregation.[] | Stable to a wide range of non-reducing conditions; useful in solution-phase synthesis for fragment condensation.[8][13] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions (TFA); automation-friendly.[1][14] |
| Potential Limitations | Requires strong acid for cleavage, which can be detrimental to sensitive substrates; potential for t-butylation of sensitive residues.[][13] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.[13] | Base-lability can be problematic for certain sequences; the dibenzofulvene byproduct can form adducts.[13][15] |
| Byproduct of Deprotection | Isobutylene and Carbon Dioxide[16] | Toluene and Carbon Dioxide[8] | Dibenzofulvene and Carbon Dioxide[17] |
Mechanistic Insights: The "Why" Behind the "How"
A nuanced understanding of the protection and deprotection mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
tert-Butoxycarbonyl (Boc) Group
Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.
Deprotection: The acid-lability of the Boc group stems from the stability of the resulting tert-butyl cation. Protonation of the carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) is followed by the loss of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[16]
Carboxybenzyl (Cbz or Z) Group
Protection: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[8] The base neutralizes the HCl generated during the reaction.[8]
Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis.[8][18] In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates.[8] Alternatively, strong acids like HBr in acetic acid can cleave the Cbz group via an SN2 mechanism.[7][18]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) due to its greater stability.[10][11] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.[11]
Deprotection: The base-lability of the Fmoc group is a result of the acidic proton on the fluorenyl ring system.[14][15] A base, typically a secondary amine like piperidine, abstracts this proton, initiating an E1cb elimination mechanism.[15][19] This leads to the formation of dibenzofulvene, which is trapped by the amine base, and the unstable carbamic acid that decarboxylates to the free amine.[15][19]
Strategic Selection of a Protecting Group
The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy. The following decision tree provides a simplified guide for this selection process.
Caption: Decision tree for selecting an amine protecting group.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a generic primary amine. Researchers should optimize these conditions for their specific substrates.
Boc Protection and Deprotection
Caption: Workflow for Boc protection and deprotection.
Boc Protection Protocol:
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Boc Deprotection Protocol:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Cbz Protection and Deprotection
Cbz Protection Protocol:
-
Dissolve the amine (1.0 eq) in a suitable solvent system, such as 10% aqueous sodium carbonate and dioxane.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
Cbz Deprotection (Hydrogenolysis) Protocol:
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.[18]
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[18]
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[18]
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the deprotected amine.
Fmoc Protection and Deprotection
Fmoc Protection Protocol:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add Fmoc-OSu (1.05 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Fmoc Deprotection Protocol:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 5-30 minutes. The deprotection can often be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[17]
-
Upon completion, the reaction mixture can often be taken to the next step directly in SPPS after washing. For solution-phase synthesis, the product can be isolated by precipitation or extraction.
Conclusion and Future Perspectives
The choice of an amine protecting group is a critical decision in the design of a synthetic route. Boc, Cbz, and Fmoc each offer a unique set of advantages and disadvantages, and their selection is intrinsically linked to the overall synthetic strategy, particularly the principle of orthogonality. While Boc and Fmoc dominate the landscape of solid-phase peptide synthesis, Cbz remains a valuable tool in solution-phase strategies.
The future of protecting group chemistry will likely focus on the development of even milder and more selective protection and deprotection methods, as well as "green" alternatives that minimize waste and the use of hazardous reagents. As the complexity of synthetic targets continues to increase, the demand for novel and highly orthogonal protecting groups will undoubtedly drive further innovation in this fundamental area of organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. connectsci.au [connectsci.au]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to Tert-Butyl N-Ethylcarbamate
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions.[1] While a plethora of amine protecting groups have been developed, the selection of the optimal group is a critical decision that can significantly impact the efficiency and success of a synthetic route.[2]
This guide provides an in-depth technical comparison of robust alternatives to tert-butyl N-ethylcarbamate for the protection of amines. As researchers, scientists, and drug development professionals, understanding the nuances of these alternatives—from their stability profiles to their deprotection kinetics—is essential for strategic and successful synthesis. We will delve into the mechanistic underpinnings of these protecting groups, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Rationale for Seeking Alternatives
While this compound, a derivative of the widely used tert-butyloxycarbonyl (Boc) group, offers a straightforward means of amine protection, the need for alternatives arises from several key considerations inherent to complex molecular synthesis. The primary drivers for exploring a broader chemical toolbox include:
-
Orthogonality: In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This principle of "orthogonal protection" is crucial for efficiency and selectivity.[3] A protecting group that can be cleaved under conditions that do not affect other protecting groups in the molecule is highly desirable.
-
Stability: The chosen protecting group must be stable to the reaction conditions employed in subsequent synthetic steps. This includes a range of pH conditions, nucleophiles, electrophiles, and redox reagents.
-
Cleavage Conditions: The conditions required for the removal of the protecting group should be mild enough to avoid degradation of the target molecule. Harsh deprotection conditions can lead to reduced yields and the formation of impurities.
-
Side Reactions: Some protecting groups can lead to unwanted side reactions during their introduction or removal. For instance, the acid-catalyzed deprotection of Boc groups can generate a reactive tert-butyl cation, which may lead to alkylation of sensitive functional groups.[4]
This guide will focus on a selection of well-established and versatile carbamate-based protecting groups that offer a range of properties to address these challenges.
Comparative Analysis of Leading Amine Protecting Groups
The most effective way to compare protecting groups is to examine their stability under various conditions and the methods required for their removal. The following table provides a quantitative overview of the stability and deprotection conditions for several key alternatives.
| Protecting Group | Structure | Stable To | Labile To | Typical Deprotection Conditions & Yield |
| tert-Butyloxycarbonyl (Boc) | Basic conditions, hydrogenolysis, mild nucleophiles.[5] | Strong acids.[5] | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temp, 30 min; >95% Yield.[6] | |
| Benzyloxycarbonyl (Cbz or Z) | Acidic and basic conditions.[7] | Catalytic hydrogenolysis, strong acids (HBr/AcOH).[5][7] | H₂, 10% Pd/C, Methanol, Room Temp, 1-4 h; >95% Yield.[8] | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Acidic conditions, hydrogenolysis.[9] | Basic conditions (secondary amines).[9] | 20% Piperidine in DMF, Room Temp, 10-20 min; >99% Yield.[10] | |
| Allyloxycarbonyl (Alloc) | Acidic and basic conditions. | Palladium(0) catalysts. | Pd(PPh₃)₄, Phenylsilane in DMF, Room Temp, 30 min; >98% Purity.[11] | |
| 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) | Acidic and basic conditions, hydrogenolysis.[12] | Fluoride ion sources (e.g., TBAF).[12] | Tetrabutylammonium fluoride (TBAF) in THF, Room Temp; 85% Yield.[13] | |
| 2-Nitrobenzenesulfonyl (Ns) | Acidic conditions. | Thiolates in the presence of a base. | Thiophenol, K₂CO₃ in CH₃CN, 50 °C, 40 min; High Yields.[14] |
The Principle of Orthogonality in Protecting Group Strategy
A key concept in the strategic use of protecting groups is orthogonality , which allows for the selective deprotection of one group in the presence of others.[3] This is particularly crucial in the synthesis of complex molecules with multiple functional groups.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Application of Teoc Protecting Group [en.highfine.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to Analytical Methods for Determining the Purity of tert-butyl N-ethylcarbamate
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final product. Tert-butyl N-ethylcarbamate, a key building block in various organic syntheses, is no exception. Ensuring its purity is paramount to the successful outcome of multi-step synthetic pathways and the integrity of the resulting active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most appropriate analytical strategy for their specific needs. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which provide a framework for ensuring that analytical methods are fit for their intended purpose.[1][2][3][4][5]
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have far-reaching consequences. These impurities can be unreacted starting materials, by-products of the synthesis, or degradation products. Their presence can lead to:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, changing the rate and outcome of subsequent reactions.
-
Formation of Undesirable By-products: Impurities can react with other reagents to form new, potentially toxic, or difficult-to-remove substances.
-
Reduced Yield and Purity of the Final API: The presence of impurities can complicate purification processes and lower the overall yield and quality of the final drug substance.
-
Safety Concerns: Impurities may have their own pharmacological or toxicological profiles, posing a risk to patient safety.
Therefore, robust and validated analytical methods are essential for the quality control of this compound.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination and impurity quantification.[9][10][11] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common and effective approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound and its potential impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general procedure for the purity determination of this compound. Method optimization and validation are crucial for specific applications.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar impurities. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate functional group exhibits some absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Determination
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
comparative stability of tert-butyl esters and tert-butyl ethers
<_ _= "The user wants a detailed comparison guide on tert-butyl esters and tert-butyl ethers for a scientific audience.
Here's a plan to construct the response:
Part 1: Foundational Understanding & Core Concepts
-
Introduction: Start with a high-level overview of protecting groups in organic synthesis, emphasizing the importance of the tert-butyl (t-Bu) group. Introduce both tert-butyl esters (for carboxylic acids) and tert-butyl ethers (for alcohols/phenols) and state the guide's purpose: to provide a comparative analysis of their stability and utility.
-
The Tert-Butyl Cation: The Mechanistic Linchpin: Explain that the stability of the tert-butyl cation is the key to both the formation and cleavage of these protecting groups. This will be a recurring theme. I'll create a simple diagram for this.
-
Structural Differences: Clearly show the structural difference between a tert-butyl ester and a tert-butyl ether. This visual distinction is crucial for understanding their different reactivities.
Part 2: Comparative Analysis - The Core of the Guide
This section will be structured around key comparison points, with tables and diagrams to support the text.
-
Synthesis (Protection):
-
Tert-Butyl Esters: Discuss common methods:
-
Tert-Butyl Ethers: Discuss common methods:
-
Comparison Table: Create a table summarizing the synthesis methods, reagents, and general applicability for both.
-
-
Chemical Stability (The Key Differentiator):
-
Acidic Conditions:
-
Both are considered "acid-labile". This is their primary mode of cleavage.
-
Explain the mechanism: protonation followed by elimination to form the stable tert-butyl cation and isobutylene.
-
Crucial Point: Discuss the relative lability. Generally, tert-butyl esters are more readily cleaved under acidic conditions than tert-butyl ethers. Some studies show a deprotection rate order of: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers.[9]
-
-
Basic Conditions:
-
Tert-Butyl Ethers: Extremely stable to a wide range of basic conditions (e.g., LDA, t-BuOK, piperidine).[5][10] This is their defining characteristic and the basis for their orthogonality in many synthetic strategies (like Fmoc SPPS).[11][12]
-
Tert-Butyl Esters: Generally stable to bases, especially sterically hindered ones, due to steric hindrance preventing nucleophilic attack at the carbonyl carbon.[1][13] However, they can be cleaved under harsh basic conditions (e.g., powdered KOH in THF).[14] They are more susceptible to base-mediated hydrolysis than ethers.
-
-
Stability Table: Create a comprehensive table comparing the stability of both groups under various conditions (Strong Acid, Mild Acid, Strong Base, Mild Base, Nucleophiles, Reductive/Oxidative conditions). I'll use information from sources like the Organic Chemistry Portal.[5][14]
-
-
Cleavage (Deprotection):
-
Primary Method (Acidic Cleavage):
-
Reagents: Trifluoroacetic acid (TFA) is the most common reagent, often in dichloromethane (DCM).[15] Other acids like HCl in dioxane, aqueous phosphoric acid, or Lewis acids (ZnBr2) are also used.[5][14][16]
-
Mechanism: Reiterate the formation of the tert-butyl cation.
-
Scavengers: Explain the necessity of scavengers (e.g., triisopropylsilane (TIS), water, anisole) to trap the reactive tert-butyl cation and prevent side reactions like alkylation of sensitive functional groups.[15][17]
-
-
Alternative/Milder Methods:
-
Deprotection Conditions Table: Create a detailed table summarizing various deprotection methods, reagents, typical conditions (time, temp), and key considerations/selectivity for both esters and ethers.
-
Part 3: Practical Application & Decision Making
-
Orthogonality in Synthesis:
-
This is a critical concept for the target audience.
-
Explain the concept of orthogonal protecting groups.[21][22][23]
-
Fmoc/tBu Strategy: Use the classic example of Fmoc-based solid-phase peptide synthesis (SPPS). The base-labile Fmoc group is removed repeatedly, while the acid-labile t-Bu groups (both esters for Asp/Glu and ethers for Ser/Thr/Tyr) remain intact until the final acid cleavage.[11][12] This perfectly illustrates the superior base stability of the t-Bu groups.
-
Boc/Bzl Strategy: Briefly contrast this with the Boc strategy, where t-Bu esters would not be orthogonal because the Nα-Boc group is also removed with acid.[11]
-
-
Decision-Making Workflow:
-
Create a Graphviz diagram to represent a logical workflow for choosing between a t-Bu ester and a t-Bu ether. The primary decision point will be the functional group to protect (carboxylic acid vs. alcohol/phenol), followed by considerations of the planned reaction steps (e.g., "Will the synthesis involve strong basic conditions?").
-
Part 4: Experimental Protocols & Data
-
Provide detailed, step-by-step protocols for:
-
Synthesis of a Tert-Butyl Ester: e.g., using (Boc)2O or transesterification.
-
Synthesis of a Tert-Butyl Ether: e.g., using isobutylene and an acid catalyst.
-
Acid-Catalyzed Deprotection: A general protocol using TFA/DCM with scavengers.
-
Selective Deprotection (Hypothetical): A protocol demonstrating the cleavage of a t-Bu ester in the presence of a t-Bu ether using a milder, selective method if a suitable one can be robustly cited (e.g., silica gel/toluene).[18]
-
-
Summary: Briefly summarize the key differences: t-Bu ethers are for alcohols/phenols and are exceptionally base-stable; t-Bu esters are for carboxylic acids and are stable to many but not all basic conditions. Both are acid-labile, with esters generally being more sensitive. The choice depends on the functional group and the required orthogonality of the synthetic route.
-
References: Compile a complete, numbered list of all cited sources with titles, sources, and clickable URLs.
Graphviz Diagrams to Create:
-
General Mechanism: A diagram showing the formation of the tert-butyl cation as the central intermediate for both protection (from isobutylene) and deprotection (to isobutylene).
-
Decision Workflow: A flowchart to guide the selection process.
-
Experimental Workflow (Optional but good): A simple diagram illustrating the steps of a protection-reaction-deprotection sequence.
This structured approach ensures all parts of the prompt are addressed, from the core scientific comparison to the practical protocols, visual aids, and rigorous citation standards required for the specified audience.## A Comparative Guide to the Stability and Application of Tert-Butyl Esters and Tert-Butyl Ethers
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. Among the most versatile and widely employed are those based on the tert-butyl (t-Bu) moiety. The tert-butyl group can be used to mask the reactivity of carboxylic acids as tert-butyl esters and alcohols or phenols as tert-butyl ethers . While structurally similar, the subtle difference in their linkage—an ester versus an ether—imparts distinct chemical properties that dictate their stability and, consequently, their strategic application.
This guide provides a detailed, objective comparison of tert-butyl esters and tert-butyl ethers, grounded in experimental data and established chemical principles, to empower researchers in drug development and chemical synthesis to make informed decisions for their projects.
The Mechanistic Cornerstone: The Tert-Butyl Cation
The chemistry of both tert-butyl esters and ethers is dominated by the exceptional stability of the tertiary carbocation formed during their acid-catalyzed cleavage. This high stability dictates not only the conditions required for their removal but also the primary methods for their installation. The deprotection mechanism involves protonation of the ether or carbonyl oxygen, followed by the elimination of isobutylene, which proceeds via this stabilized cationic intermediate. This common mechanistic pathway is the reason both groups are considered "acid-labile."
Caption: General mechanism for the formation and cleavage of tert-butyl groups.
Comparative Stability: The Decisive Factor
The primary distinction between tert-butyl esters and ethers lies in their relative stability under different chemical conditions, particularly in the presence of bases. This difference is the foundation of their strategic, and often orthogonal, use in synthesis.
| Condition | Tert-Butyl Ester | Tert-Butyl Ether | Causality and Field Insights |
| Strong Acid (e.g., TFA, conc. HCl) | Labile | Labile | Both are readily cleaved via the stable tert-butyl cation. Esters are often considered slightly more labile than ethers under identical acidic conditions.[9][12] |
| Mild/Lewis Acid (e.g., H₃PO₄, ZnBr₂) | Labile | Labile | Milder acids can be used for cleavage, sometimes offering selectivity.[5][14][16] For instance, silica gel in refluxing toluene can cleave t-Bu esters in the presence of t-Bu ethers.[18] |
| Strong Base (e.g., LiOH, NaOH, t-BuOK) | Generally Stable , but can be cleaved. | Highly Stable | The ether linkage lacks an electrophilic center and is inert to nucleophilic attack by bases.[5][10] The ester's carbonyl group is sterically hindered by the t-Bu group, preventing SN2-type attack by most bases.[1][13] However, very harsh conditions (e.g., powdered KOH) can effect cleavage.[14] |
| Mild Base (e.g., Piperidine, NEt₃) | Highly Stable | Highly Stable | Both groups are robust under conditions typically used for the removal of other protecting groups, such as Fmoc in peptide synthesis.[11][12] |
| Nucleophiles (e.g., RLi, RMgX) | Stable | Stable | Steric hindrance is the key factor providing stability against common nucleophiles for both groups. |
| Hydrogenation (e.g., H₂/Pd) | Stable | Stable | The C-O bonds in both esters and ethers are not susceptible to cleavage by catalytic hydrogenation. |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | Stable | Both protecting groups are robust under a wide range of oxidative conditions. |
Synthesis and Deprotection Strategies
The choice of synthetic protocol depends on the substrate, desired scale, and available reagents. Modern methods increasingly focus on milder conditions and greener chemistry.
Synthesis of Tert-Butyl Protecting Groups
| Functional Group | Method | Typical Reagents | Key Advantages |
| Tert-Butyl Ester (from Carboxylic Acid) | Acid-catalyzed addition to isobutylene | Isobutylene, cat. H₂SO₄ or HClO₄[24] | Direct and atom-economical. |
| Transesterification | Methyl/Ethyl Ester, K⁺O⁻t-Bu, Et₂O[1] | Useful when the parent carboxylic acid is labile.[1] | |
| Reaction with (Boc)₂O | (Boc)₂O, sometimes with catalyst[2] | Mild conditions; can be performed solvent-free.[2] | |
| Palladium-catalyzed carbonylation | Aryl Boronic Acids, (Boc)₂O, Pd(OAc)₂[3] | Provides a route to aryl tert-butyl esters.[3] | |
| Tert-Butyl Ether (from Alcohol/Phenol) | Acid-catalyzed addition to isobutylene | Isobutylene, cat. H₂SO₄[4] | Classic, effective method. |
| Reaction with (Boc)₂O | (Boc)₂O, Mg(ClO₄)₂[5] | Mild and generally applicable.[5] | |
| Solvent-free catalysis | t-BuBr, Basic lead carbonate[6] | Environmentally friendly and reusable catalyst.[6] | |
| Palladium-catalyzed etherification | Aryl Bromides/Chlorides, NaO⁻t-Bu, Pd catalyst[5] | Specific for the synthesis of aryl tert-butyl ethers.[5] |
Cleavage of Tert-Butyl Protecting Groups
Cleavage is most commonly achieved with strong acids. The choice of acid and the inclusion of "scavengers" are critical to prevent side reactions from the highly reactive tert-butyl cation intermediate.
| Method | Reagent Cocktail | Scavengers | Application Notes |
| Standard Acidolysis | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Triisopropylsilane (TIS), H₂O, Anisole | The most common and robust method.[15] Scavengers are crucial to trap the t-Bu cation and prevent re-alkylation of sensitive residues like Trp or Met.[17] |
| HCl Cleavage | 4M HCl in Dioxane or Acetic Acid | TIS | A classic and highly effective alternative to TFA.[15] |
| Mild Acidolysis | Aqueous Phosphoric Acid (H₃PO₄) | None typically needed | An environmentally benign method that is selective for t-Bu groups over many others (e.g., Cbz, Bn esters).[5][14] |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | - | Can offer chemoselectivity for cleaving t-Bu esters in the presence of other acid-labile groups under certain conditions.[16] |
| Radical-Mediated | Tris(4-bromophenyl)aminium ("Magic Blue") + Et₃SiH | - | A very mild, non-acidic method suitable for highly sensitive substrates.[9][14] The deprotection rate is generally esters > ethers.[9] |
| Thermolytic | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) at elevated temp. | - | A non-acidic cleavage method, though it requires heating.[19][20] |
| Heterogeneous | Silica Gel in refluxing Toluene | - | A mild method reported to be selective for t-butyl esters over t-butyl ethers.[18] |
Orthogonality in Practice: A Decision Workflow
The concept of orthogonality —the ability to remove one class of protecting groups without affecting another—is where the stability differences between t-Bu esters and ethers become critically important.[21][22][23] The premier example is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). In this strategy, the Nα-amino group is protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like t-Bu ethers (for Ser, Thr, Tyr) and t-Bu esters (for Asp, Glu).[11][12] The repeated cleavage of the Fmoc group with a base (e.g., 20% piperidine) leaves the t-Bu groups completely intact, demonstrating perfect orthogonality.
The following workflow can guide the selection process:
Caption: Decision workflow for selecting between tert-butyl ester and ether protecting groups.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Synthesis of a Tert-Butyl Ester via Transesterification
This protocol is adapted from methods utilizing potassium tert-butoxide for the efficient conversion of methyl esters to tert-butyl esters.[1]
-
Preparation : Ensure all glassware is oven-dried. Use anhydrous diethyl ether. Freshly prepared potassium tert-butoxide (t-BuOK) is recommended for best results.[1]
-
Reaction Setup : Dissolve the starting methyl ester (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition : In a separate flask, prepare a solution of t-BuOK (1.1 eq) in anhydrous diethyl ether. Add the t-BuOK solution dropwise to the methyl ester solution at 0 °C with stirring.
-
Reaction : A precipitate of potassium methoxide should form immediately.[1] Allow the reaction to stir at room temperature for 30-60 minutes. Monitor progress by TLC.
-
Workup : Filter the reaction mixture through a pad of Celite or alumina to remove the insoluble potassium methoxide.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude tert-butyl ester can be purified by distillation or chromatography as needed.
Protocol 2: Synthesis of a Tert-Butyl Ether using (Boc)₂O
This protocol is based on the mild protection of alcohols using di-tert-butyl dicarbonate catalyzed by magnesium perchlorate.[5]
-
Preparation : To a solution of the alcohol (1.0 eq) in an anhydrous, aprotic solvent (e.g., DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Catalyst Addition : Add a catalytic amount of anhydrous magnesium perchlorate (Mg(ClO₄)₂, ~10 mol%). Caution : Perchlorates can be explosive and should be handled with care.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup : Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: Standard Acid-Catalyzed Deprotection (TFA/DCM)
This is a general procedure for the cleavage of both tert-butyl esters and ethers.[15]
-
Preparation : Dissolve the tert-butyl protected substrate (1.0 eq) in dichloromethane (DCM).
-
Scavenger Addition : Add scavengers to the solution. A common cocktail is triisopropylsilane (TIS, 5% v/v) and water (5% v/v).
-
Acid Addition : Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 50-95% (v/v), depending on the lability of the substrate.
-
Reaction : Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Purification : The crude product can be purified by an appropriate method such as crystallization, precipitation (e.g., by addition of cold diethyl ether), or chromatography.
Conclusion
Both tert-butyl esters and tert-butyl ethers are indispensable tools in modern organic synthesis, valued for their general stability and clean, acid-promoted removal. The critical difference is their behavior under basic conditions: tert-butyl ethers possess superior stability towards bases , making them the preferred choice for protecting alcohols and phenols in synthetic routes that require base-mediated transformations or the use of base-labile protecting groups elsewhere in the molecule.[25] Tert-butyl esters , while also robust, offer reliable protection for carboxylic acids that is orthogonal to many reaction conditions but can be susceptible to harsh basic environments. The ultimate selection is therefore a strategic decision dictated by the specific functional group requiring protection and the overall demands of the synthetic plan.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 24. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Enduring Advantages of Tert-Butyl Carbamates in Peptide Synthesis: A Comparative Guide
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Synthesis Division Subject: A Comparative Guide to the Advantages of Tert-Butyl Carbamate (Boc) Chemistry in Peptide Synthesis
Introduction: Re-evaluating a Cornerstone of Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of the α-amino protecting group is a critical decision that dictates the entire synthetic strategy. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant choice for routine synthesis due to its milder deprotection conditions, the original tert-butyloxycarbonyl (Boc) protecting group strategy, pioneered by R.B. Merrifield, retains significant and often overlooked advantages, particularly for the synthesis of complex, hydrophobic, or "difficult" peptide sequences.[1][2][3] This guide provides an in-depth, objective comparison of Boc and Fmoc strategies, grounded in experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
The fundamental difference lies in their chemical lability: the Boc group is removed by moderately strong acid (typically trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (commonly piperidine).[][5] This distinction forms the basis of two quasi-orthogonal protection schemes. In Boc/Bzl chemistry, benzyl-based side-chain protecting groups are used, which are removed by a much stronger acid like hydrofluoric acid (HF) in the final cleavage step.[1][6] In contrast, Fmoc/tBu chemistry employs acid-labile tert-butyl-based side-chain protecting groups, allowing for simultaneous side-chain deprotection and cleavage from the resin with TFA.[1][]
The Strategic Advantage of Boc Chemistry in Mitigating Aggregation
One of the most significant challenges in SPPS is on-resin aggregation of the growing peptide chain, which can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields.[8] This is particularly prevalent in long or hydrophobic sequences that tend to form stable secondary structures like β-sheets.
Boc chemistry offers a distinct advantage in overcoming this hurdle. The repetitive TFA deprotection steps leave the N-terminal α-amino group in its protonated ammonium salt form. This positive charge disrupts inter-chain hydrogen bonding, the primary driver of aggregation, thereby improving the solvation of the peptide-resin matrix.[1][9] In contrast, the piperidine-mediated deprotection in Fmoc synthesis results in a neutral N-terminus, which is more prone to aggregation.
For "difficult sequences," the benefits of Boc chemistry are not merely theoretical. Studies have shown that for hydrophobic transmembrane peptide fragments, Boc-based SPPS can yield a product where Fmoc-based strategies fail entirely.[8] The use of in situ neutralization protocols in Boc synthesis further enhances this advantage by minimizing the time the N-terminus spends in its free amine state, a period during which aggregation can be initiated.[8]
Quantitative Performance: A Head-to-Head Comparison
While Fmoc chemistry is often lauded for producing purer crude products in routine synthesis, the narrative shifts when confronting more demanding sequences.[1] The following table summarizes key performance indicators based on a compilation of experimental findings.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Crude Purity (Difficult Sequences) | Often higher | Can be significantly lower | The protonated N-terminus in Boc-SPPS reduces aggregation, leading to more complete reactions and fewer deletion byproducts.[1][8] |
| Final Yield (Long Peptides >30 aa) | Can be superior | Prone to drop-off | Reduced aggregation in Boc chemistry leads to higher overall synthetic efficiency for long and complex peptides.[][10] |
| Side Reaction: Diketopiperazine Formation | Lower incidence | Higher incidence | This side reaction is common at the dipeptide stage. In Boc synthesis, the protonated N-terminus is less nucleophilic, and in situ neutralization protocols further suppress this cyclization.[11] |
| Side Reaction: Aspartimide Formation | Can be problematic | Can be problematic | Both strategies are susceptible, particularly at Asp-Gly or Asp-Ser sequences. In Boc chemistry, using the cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[11] |
Mechanistic Insights: The Chemistry Behind the Advantage
To fully appreciate the benefits of Boc chemistry, it is essential to understand the underlying reaction mechanisms and the strategic choices they enable.
The Boc Deprotection Mechanism and the Role of Scavengers
The removal of the Boc group is an acid-catalyzed process initiated by protonation of the carbonyl oxygen by TFA. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[12]
Caption: Acid-catalyzed deprotection of the Boc group and scavenger action.
A critical aspect of Boc chemistry is managing the highly reactive tert-butyl cation generated during deprotection.[13] This electrophile can cause unwanted alkylation of nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).[14] The addition of "scavengers" to the TFA deprotection cocktail is therefore standard practice. These are nucleophilic species, such as thioanisole or ethanedithiol (EDT), that rapidly trap the tert-butyl cation, preventing it from modifying the peptide.[6][14]
Orthogonality and Final Cleavage
The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acid, but at different strengths.[15] This graduated lability is a cornerstone of the strategy.[16] The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, historically anhydrous hydrogen fluoride (HF).[17] While effective, HF is highly hazardous and requires specialized equipment.[3] This has been a significant driver for the adoption of the milder Fmoc strategy. However, alternative "low-high" HF procedures and other strong acid cocktails like trifluoromethanesulfonic acid (TFMSA) have been developed to improve safety and efficacy.[17]
Caption: Comparative workflows of Boc and Fmoc solid-phase peptide synthesis.
Experimental Protocols: A Validated Approach to Boc-SPPS
The following protocols represent a self-validating system for manual Boc-SPPS, incorporating best practices to maximize yield and purity.
Protocol 1: Standard Boc-SPPS Cycle
This protocol details a single coupling cycle.[16]
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[16]
-
Boc Deprotection:
-
Perform a pre-wash by agitating the resin with a solution of 50% TFA in DCM for 5 minutes.[17]
-
Drain and add fresh 50% TFA/DCM. Agitate for 15-25 minutes to ensure complete deprotection.[17] Note: If Trp, Met, or Cys are present, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.[6][17]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[16][17]
-
-
Neutralization:
-
Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x, 1-2 minutes each).[6]
-
Wash with DCM (3x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate 2-4 equivalents of the next Nα-Boc protected amino acid with a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.
-
Agitate at room temperature for 1-2 hours.
-
Monitor reaction completion with a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[16]
-
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Final Cleavage with HF
CAUTION: This procedure involves anhydrous Hydrogen Fluoride (HF), an extremely hazardous and corrosive substance. It must be performed only by trained personnel in a specialized, dedicated apparatus.
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum. Place the resin in the HF-resistant reaction vessel (e.g., Kel-F).
-
Scavenger Addition: Add the appropriate scavenger, typically anisole, to the reaction vessel (ratio of HF:anisole is often 9:1).[17]
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath. Distill a calculated amount of HF (approx. 10 mL per gram of resin) into the vessel under vacuum.[17]
-
Cleavage Reaction: Remove the cooling bath and allow the reaction to stir in an ice bath for 45-60 minutes.[17]
-
HF Removal: Evaporate the HF under a stream of inert gas or under vacuum.
-
Peptide Precipitation: Suspend the residue of peptide and resin in cold diethyl ether to precipitate the crude peptide.
-
Washing and Isolation: Wash the precipitate thoroughly with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups. Collect the peptide by filtration or centrifugation.[16]
-
Purification: Dissolve the crude peptide in a suitable aqueous/organic mixture for purification by reverse-phase HPLC.
Conclusion: Selecting the Right Tool for the Job
While Fmoc-based SPPS has rightfully become the workhorse for routine peptide synthesis due to its milder conditions and ease of automation, Boc chemistry remains an indispensable tool in the peptide chemist's arsenal.[1][] Its inherent ability to disrupt on-resin aggregation makes it the superior choice for synthesizing long, hydrophobic, and other "difficult" sequences where Fmoc strategies may falter.[8] The perceived drawbacks of Boc chemistry, primarily the use of hazardous HF, have been mitigated by refined protocols and alternative cleavage reagents.
Ultimately, the choice between Boc and Fmoc is not a matter of one being universally better, but of selecting the optimal strategy for the specific peptide target. A thorough understanding of the chemical principles, advantages, and practical considerations of both methodologies is essential for any researcher aiming to successfully synthesize challenging peptide targets. For demanding syntheses, the robustness and proven efficacy of the Boc/Bzl strategy should not be underestimated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
A Senior Application Scientist's Guide to the Kinetic Landscape of N-Boc Deprotection
For researchers, medicinal chemists, and process development professionals, the tert-butoxycarbonyl (Boc) group is a ubiquitous tool for amine protection. Its broad stability and straightforward, acid-labile removal make it a workhorse in multi-step synthesis.[1] However, achieving optimal outcomes—maximizing yield, ensuring selectivity, and minimizing side reactions—requires a deeper understanding than simply "adding acid." The kinetics of Boc deprotection are nuanced, heavily influenced by the choice of acid, solvent, and substrate structure.
This guide provides a comparative analysis of common deprotection strategies for a model secondary amine, tert-butyl N-ethylcarbamate. We will move beyond anecdotal protocols to explore the underlying mechanistic principles and provide the experimental framework for conducting rigorous kinetic studies, empowering you to make data-driven decisions in your synthetic endeavors.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise View
The cleavage of the Boc group under acidic conditions proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for rationalizing reaction rates and potential side products. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which is the most basic site.[1][2] This is followed by a rate-determining fragmentation to yield a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the acid medium to form the corresponding salt.[3]
A key consequence of this mechanism is the formation of the highly electrophilic tert-butyl cation. This cation can be trapped by nucleophilic solvents or scavengers, deprotonate to form isobutylene gas, or, problematically, alkylate sensitive functional groups on the substrate or other molecules in the reaction mixture.[3]
Caption: Acid-catalyzed deprotection of this compound.
Conducting a Kinetic Study: A Self-Validating Protocol
To objectively compare deprotection methods, one must acquire kinetic data under controlled conditions. This protocol outlines a robust method for monitoring the deprotection of this compound using High-Performance Liquid Chromatography (HPLC), a technique that allows for precise, quantitative analysis of reaction components over time.[4]
Experimental Protocol: HPLC-Monitored Kinetic Analysis
Objective: To determine the rate of deprotection of this compound under defined acidic conditions.
Materials:
-
This compound (Substrate)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 0.1% TFA)
-
Triethylamine (Quenching agent)
-
Internal Standard (e.g., Naphthalene, stable under reaction conditions)
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)
-
HPLC system with a UV detector and a C18 reverse-phase column[4]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) and an internal standard (e.g., 0.05 M) in anhydrous DCM.
-
Prepare a stock solution of the acid catalyst (e.g., 1.0 M TFA) in anhydrous DCM.
-
-
Reaction Setup:
-
Equilibrate the thermostatted vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Add the substrate/internal standard solution to the vessel and allow it to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the acid solution and start a timer (t=0).
-
Immediately withdraw the first aliquot (approx. 0.1 mL).
-
Quench the aliquot by adding it to a vial containing a solution of triethylamine in methanol. This neutralizes the acid and stops the reaction.[4]
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60, 120 minutes).
-
-
HPLC Analysis:
-
Dilute each quenched sample with the initial mobile phase composition.
-
Inject the samples onto the HPLC system.[4]
-
Use a suitable gradient method (e.g., starting with 10% Methanol / 90% Water with 0.1% TFA, ramping to 90% Methanol) to separate the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where both substrate and product absorb (e.g., 210-220 nm).[4]
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the internal standard for each time point.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the observed rate constant (k_obs).
-
Comparative Analysis of Deprotection Reagents
The choice of acid is the most critical variable in Boc deprotection. While trifluoroacetic acid (TFA) is arguably the most common reagent, others like hydrochloric acid (HCl) offer different kinetic profiles and practical advantages. Direct kinetic data for this compound is not widely published; however, extensive studies on other substrates provide profound insights.
A seminal study by Ashworth et al. revealed that the deprotection of certain Boc-protected amines with HCl, sulfuric acid, and methanesulfonic acid exhibits a second-order dependence on the acid concentration.[4][5] This means that doubling the acid concentration quadruples the reaction rate. Surprisingly, the deprotection with TFA under their conditions showed an inverse kinetic dependence on the trifluoroacetate counter-ion concentration, suggesting a more complex mechanism involving ion-pairing.[4][5]
The following table compares common deprotection systems based on established principles and experimental observations.
| Deprotection System | Typical Conditions | Kinetic Profile Insights | Advantages | Potential Disadvantages |
| TFA / DCM | 20-50% TFA in DCM, Room Temp, 0.5-4 h[1] | Complex kinetics; may not be simple first-order.[5] | Highly effective; volatile reagents are easy to remove. | Harshly acidic; can cleave other acid-labile groups (e.g., t-butyl esters); TFA can be corrosive.[6] |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, Room Temp, 0.5-4 h | Often second-order in HCl.[4] | Cost-effective; product precipitates as the HCl salt, aiding isolation. | Dioxane is a peroxide-former and suspected carcinogen; product isolation requires filtration. |
| Aqueous H₃PO₄ | 85% aq. H₃PO₄ in THF | Mild conditions | Environmentally benign; offers good selectivity for Boc over other acid-sensitive groups like Cbz or benzyl esters. | Requires aqueous workup; reaction rates may be slower. |
| Solid Acids (e.g., H-BEA zeolite) | THF, 140 °C, Flow Reactor | Heterogeneous catalysis | Catalyst is recyclable; suitable for continuous flow processes; avoids strong soluble acids.[7] | Requires specialized equipment (flow reactor); higher temperatures may be needed. |
The Broader Context: Comparison with Alternative N-Protecting Groups
The decision to use a Boc group should be made in the context of the overall synthetic strategy. Other common amine protecting groups offer orthogonal deprotection pathways, which are essential for complex molecules with multiple protecting groups.[6][8]
| Protecting Group | Structure | Lability | Typical Deprotection Reagents | Key Features |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | TFA, HCl[6] | Stable to base and hydrogenolysis; robust and widely used.[2] |
| Cbz (Carboxybenzyl) | Ph-CH₂-O-(C=O)- | Hydrogenolysis | H₂, Pd/C[6] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[9] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20% Piperidine in DMF[6] | Orthogonal to acid-labile and hydrogenolysis-labile groups; central to modern solid-phase peptide synthesis.[8] |
Strategic Selection of a Deprotection Protocol
Choosing the right deprotection method involves balancing reactivity, selectivity, and practicality. The following workflow provides a logical framework for making this critical decision.
Caption: Decision workflow for selecting a Boc deprotection strategy.
By applying these principles and experimental methodologies, researchers can transition from a trial-and-error approach to a rational, data-driven optimization of this critical synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
comparison of different acidic conditions for Boc group removal
An In-Depth Technical Guide to Acidic Conditions for Boc Group Removal
Authored by a Senior Application Scientist
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[1][2] Its popularity is rooted in its remarkable stability across a wide array of chemical environments, including basic, nucleophilic, and reductive conditions.[1][3][4][5] However, the true elegance of the Boc group lies in its facile and predictable removal under acidic conditions.[1][2][6]
This guide provides an in-depth comparison of various acidic protocols for Boc deprotection. We will move beyond simple recipes to explore the underlying mechanisms, kinetic nuances, and potential pitfalls of each method. Our objective is to equip you, the researcher, with the knowledge to make informed, rational decisions for selecting the optimal deprotection strategy, ensuring high yields and purity for your target molecule.
The Mechanism: A Foundation for Rational Selection
Understanding the mechanism of acid-catalyzed Boc deprotection is fundamental to troubleshooting and optimizing the reaction. The process is a consistent, three-step cascade regardless of the specific acid employed.[7][8][9]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid (e.g., TFA, HCl).[1][9][10] This step is crucial as it transforms the carbonyl group into a much better leaving group.
-
Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to generate a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][3][7]
-
Decarboxylation & Neutralization: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[7][8] In the acidic medium, the newly liberated, basic amine is immediately protonated, typically yielding the corresponding amine salt as the final product.[7][9][11]
This mechanism has two critical practical implications:
-
The reaction is stoichiometric in acid, as one equivalent is consumed to protonate the final amine product.
-
The evolution of CO₂ gas means reactions should never be performed in a sealed system to avoid pressure buildup.[7][12]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Analysis of Common Acidic Reagents
The choice of acid is the most critical variable in a Boc deprotection strategy. It directly influences reaction kinetics, selectivity, and the potential for side reactions. While many acids can effect the cleavage, Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are the most prevalent.[13][14]
| Method | Reagents / Conditions | Avg. Time | Temp. | Advantages | Disadvantages & Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM)[2][10] | 0.5 - 2 hrs[1][15] | 0 °C to RT | Highly Effective & Volatile: Fast, reliable, and excess reagent is easily removed in vacuo.[2] Standard in solid-phase peptide synthesis (SPPS).[10][16] | Harsh: Corrosive and toxic.[14] Can cleave other acid-labile groups (e.g., t-butyl esters). Prone to causing tert-butylation side reactions.[17][18] |
| Hydrochloric Acid (HCl) | 4M HCl in an organic solvent (e.g., 1,4-Dioxane, Ethyl Acetate)[1][10] | 1 - 4 hrs[1] | RT | Cost-Effective & Milder: Generally less aggressive than TFA.[2] Can offer better selectivity for Nα-Boc removal in the presence of t-butyl esters.[19] | Less Volatile: Removal of excess HCl can be more difficult. Dioxane is a hazardous solvent. May lead to chlorinated byproducts.[2] |
| "Green" & Milder Acids | p-Toluenesulfonic Acid (pTSA)[12][20], Phosphoric Acid (H₃PO₄)[14][21], Formic Acid | Variable | RT to elevated | Improved Safety/Environmental Profile: Avoids TFA and halogenated solvents. Can offer high selectivity for sensitive substrates. | Slower Kinetics: Often require longer reaction times or elevated temperatures. May have lower yields or incomplete conversion. |
The Tert-Butyl Cation Problem: Understanding and Mitigating Side Reactions
The primary cause of impurity formation during acidic Boc deprotection is the electrophilic tert-butyl cation generated during fragmentation.[17][18] This reactive intermediate can alkylate any nucleophilic species present in the reaction, including solvent, reagents, or functionalities on the substrate itself.[18]
Commonly Alkylated Residues in Peptides:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[11][17]
-
Methionine (Met): The thioether sulfur can be alkylated to form a sulfonium salt.[17]
-
Cysteine (Cys): The free thiol is a prime target, leading to S-tert-butylated products.[17]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[17]
The Solution: Scavengers To prevent these unwanted side reactions, nucleophilic "scavengers" are added to the deprotection cocktail. These compounds are designed to be more reactive towards the tert-butyl cation than the sensitive residues on your substrate, effectively trapping the cation before it can cause damage.[11][17]
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |
| Triisopropylsilane (TIS) | General Purpose, Trp, Tyr | 2.5 - 5% (v/v) | Reduces the tert-butyl cation via hydride transfer. |
| Water | General Purpose | 2.5 - 5% (v/v) | Traps the cation to form tert-butanol. |
| Thioanisole | Met, Trp | 2.5 - 5% (v/v) | Acts as a nucleophilic trap. |
| Dithiothreitol (DTE) / Dithioethane | Cys, Met | 0.5% (w/v) | Traps the cation and can prevent disulfide formation.[11] |
Workflow: Selecting the Appropriate Deprotection Conditions
Making a rational choice of deprotection conditions is key to a successful outcome. This decision tree outlines the logical process for selecting a method based on substrate properties and synthetic goals.
Caption: Decision workflow for choosing a Boc deprotection method.
Experimental Protocols
The following protocols are provided as validated starting points. Always monitor your reaction by an appropriate method (e.g., TLC, LC-MS) to determine completion.[1]
Protocol 1: General Purpose Deprotection with TFA in Solution
This is the most common and robust method for many substrates.
-
Reagents and Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane), if needed
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
If required, add the appropriate scavenger (e.g., 5% v/v TIS).[17]
-
Slowly add an equal volume of TFA to the stirred solution (results in a 50% TFA/DCM mixture).[15]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.[15][22]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ to neutralize the remaining acid. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. Alternatively, precipitate the amine salt directly from the concentrated residue by adding cold diethyl ether.[22]
-
Protocol 2: Selective Deprotection with HCl in Dioxane
This method is often used when TFA is too harsh or when selectivity over other acid-labile groups is desired.
-
Reagents and Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected substrate directly in the 4M HCl in 1,4-Dioxane solution (approx. 0.1-0.2 M).[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 4 hours depending on the substrate.[1]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.[22]
-
Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.
-
Conclusion
The acidic removal of the Boc protecting group is a cornerstone transformation in organic chemistry. While seemingly straightforward, a deep understanding of the underlying mechanism, the nuances of different acid systems, and the potential for side reactions is what separates a routine procedure from a high-yielding, reliable synthetic step. By considering the specific sensitivities of your substrate and choosing your acid and additives rationally, you can leverage the full power of Boc chemistry to advance your research. The choice between the rapid efficacy of TFA and the milder selectivity of HCl, supplemented by the judicious use of scavengers, provides a versatile toolkit for nearly any synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 17. benchchem.com [benchchem.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. benchchem.com [benchchem.com]
Beyond Boc: A Comparative Guide to Base-Labile Protecting Groups in Modern Chemical Synthesis
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the judicious use of protecting groups is a cornerstone of success.[1] These temporary modifications of reactive functional groups prevent undesired side reactions, thereby enabling chemists to construct intricate molecular architectures with precision.[2] For decades, the acid-labile tert-butyl carbamate (Boc) group has been a workhorse for amine protection, prized for its robustness and straightforward removal.[3] However, the demands of increasingly complex targets and the need for orthogonal synthetic strategies have spurred the adoption of alternative protecting groups with distinct chemical labilities. This guide provides an in-depth technical comparison of prominent base-labile protecting groups that serve as powerful alternatives to the traditional Boc/acid-labile strategy, offering researchers enhanced flexibility and control over their synthetic endeavors.
The Principle of Orthogonality: Expanding the Synthetic Toolbox
The concept of "orthogonality" in chemical synthesis refers to the use of multiple protecting groups that can be removed under different, non-interfering conditions.[1][4] This principle is paramount in multi-step syntheses where selective deprotection of one functional group is required without affecting others.[1] While the Boc group is cleaved under acidic conditions, base-labile protecting groups are removed by treatment with a base, providing a crucial axis of orthogonality.[3] This allows for complex synthetic routes involving both acid-sensitive and base-sensitive moieties.
A Head-to-Head Comparison of Key Base-Labile Protecting Groups
This guide will focus on a comparative analysis of the most widely utilized base-labile protecting groups: the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, the 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group, and the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group. We will delve into their mechanisms of deprotection, comparative stability, and practical applications, supported by experimental data and detailed protocols.
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Potential Limitations |
| Boc | (CH₃)₃C-O-(C=O)- | Acid-labile (e.g., TFA, HCl)[3] | Robust, well-established, less prone to diketopiperazine formation at the dipeptide stage. | Harsh acidic cleavage can degrade sensitive substrates. Not orthogonal to other acid-labile groups. |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Base-labile (e.g., 20% piperidine in DMF)[5] | Mild deprotection, orthogonal to acid-labile groups, UV-active byproduct allows for reaction monitoring.[6] | Can promote aggregation in hydrophobic sequences; potential for side reactions like aspartimide formation.[7] |
| Nsc | O₂N-C₆H₄-SO₂-CH₂CH₂-O-(C=O)- | Base-labile (e.g., secondary amines)[8] | Similar deprotection to Fmoc, UV-active for monitoring, may reduce racemization for sensitive residues like Cys and His.[6][8] | Less commonly used than Fmoc, potentially higher cost of reagents. |
| Teoc | (CH₃)₃Si-CH₂CH₂-O-(C=O)- | Fluoride-labile (e.g., TBAF)[9] | Highly orthogonal to both acid- and base-labile groups, stable to a wide range of conditions.[10] | Reagents can be expensive; silicon-containing byproducts may require specific purification strategies.[4] |
The Gold Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is arguably the most important and widely used base-labile protecting group, especially in solid-phase peptide synthesis (SPPS).[11] Its popularity stems from its stability to acidic conditions, allowing for an orthogonal strategy with acid-labile side-chain protecting groups.[11]
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group proceeds via a base-mediated β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[11][12] This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[12] The highly reactive DBF is then scavenged by the excess amine to form a stable adduct.[12]
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol outlines a standard procedure for the removal of the Fmoc group from a resin-bound peptide during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain the solution.[5]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
A Promising Alternative: 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc)
The Nsc protecting group is another base-labile group that serves as an alternative to Fmoc.[8] It is also cleaved via a β-elimination mechanism in the presence of a base. One of the key advantages of the Nsc group is that its UV spectrum allows for real-time monitoring of the deprotection process at a different wavelength (380 nm) than Fmoc.[6] Furthermore, some studies suggest that the use of Nsc-protected amino acids can reduce the extent of racemization for sensitive residues like cysteine and histidine, and may also be beneficial in the synthesis of hydrophobic peptides prone to aggregation.[8] Comparative studies have shown that for several peptide sequences, the HPLC profiles of the crude products and the isolated yields from both Nsc and Fmoc strategies are nearly identical.[8]
Experimental Protocol: Nsc Protection of an Amine
Materials:
-
Amine substrate
-
Nsc-Cl (2-(4-Nitrophenylsulfonyl)ethyl chloroformate)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of Nsc-Cl (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Orthogonal Player: 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group offers a distinct deprotection mechanism, making it highly orthogonal to both acid- and base-labile protecting groups.[10] It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[4][10] The Teoc group is cleaved by fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF).[9]
Mechanism of Teoc Deprotection
The deprotection is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination and decarboxylation, releasing the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.[9]
Experimental Protocol: Teoc Deprotection
Materials:
-
Teoc-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the Teoc-protected amine in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.5 equivalents) to the reaction mixture at room temperature.[10]
-
Stir the reaction and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Choosing the Right Tool for the Job
The choice of an amine protecting group is a critical decision in the design of a synthetic strategy. While the acid-labile Boc group remains a valuable tool, the diverse reactivity profiles of base-labile protecting groups like Fmoc, Nsc, and the fluoride-labile Teoc offer chemists a powerful and flexible set of alternatives. The orthogonality of these protecting groups is essential for the synthesis of complex molecules, enabling the selective deprotection of amines in the presence of other sensitive functionalities. By understanding the mechanisms, advantages, and limitations of each of these protecting groups, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, greater purity, and the successful construction of their target molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Application of Teoc Protecting Group [en.highfine.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl N-ethylcarbamate
Welcome to a comprehensive guide on the safe and compliant disposal of tert-butyl N-ethylcarbamate. As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides not just procedural steps but also the scientific rationale behind them, ensuring that every action taken in your laboratory is informed, safe, and compliant. The protocols described herein are designed to create a self-validating system of safety, building a foundation of trust in our shared scientific endeavors.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, like many carbamate esters used in organic synthesis, presents a specific hazard profile that dictates its handling and disposal requirements. The primary risks are associated with exposure and improper mixing, while its thermal decomposition can generate toxic byproducts.
During a fire, hazardous decomposition products may be generated, including toxic carbon monoxide and nitrogen oxides.[1][2]
Table 1: Hazard Profile of Tert-butyl Carbamate Analogs
| Hazard Type | Description | Rationale for Precaution |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Some carbamates are classified as acutely toxic.[3] | Prevents accidental ingestion through contaminated hands or surfaces. Mandates strict hygiene protocols. |
| Skin & Eye Irritation | May cause skin and serious eye irritation.[4][5] Some related compounds are classified as causing severe skin burns and eye damage.[6] | Requires the use of chemical-resistant gloves and safety goggles to prevent direct contact. |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[4][5] | Dictates that handling should occur in a well-ventilated area or a chemical fume hood. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and acids.[6] | Mixing with incompatible materials can lead to vigorous, exothermic reactions or the release of toxic gases. This is the basis for strict waste segregation. |
| Combustion Products | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][7] | In case of fire, these toxic gases pose a significant inhalation hazard, requiring appropriate firefighting measures like self-contained breathing apparatus.[1] |
Section 2: The Core Principle of Carbamate Waste Management
The fundamental directive for the disposal of this compound is unequivocal: it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[7][8][9]
Causality: This principle is grounded in federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[8] Carbamate-containing wastes are specifically regulated by the Environmental Protection Agency (EPA), which has established Land Disposal Restrictions (LDR) and treatment standards for this chemical class.[10][11] The goal is to prevent the release of chemically active and potentially toxic substances into the environment. Therefore, the only acceptable disposal pathway is through a licensed and approved waste disposal company.[1][2][6]
Section 3: Procedural Guide: From Benchtop to Pickup
This section provides a step-by-step methodology for the safe handling and accumulation of this compound waste within the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before generating or handling waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical splash goggles are mandatory.[12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental splashes.
Step 2: Waste Segregation at the Point of Generation Proper segregation prevents dangerous chemical reactions.
-
Action: Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container.
-
Rationale: Never mix carbamate waste with incompatible chemicals. Specifically, keep it separate from:
-
Strong Oxidizing Agents: To prevent fire or explosion hazards.
-
Acids: To avoid potential hydrolysis and the generation of other chemical species.[6]
-
Other Incompatible Waste Streams: Always consult your institution's chemical hygiene plan for specific segregation requirements.
-
Step 3: Proper Containerization The integrity of the waste container is essential for safe storage.
-
Action: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Requirements:
Step 4: Accurate and Compliant Labeling Proper labeling ensures safe handling and compliant disposal.
-
Action: As soon as the first drop of waste is added, label the container clearly.
-
Label Must Include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added (accumulation start date).
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Labs must have designated areas for temporary waste storage.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements:
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
It should be in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
-
Once a container is full, it must be moved to the central accumulation area within three days.[9]
-
Step 6: Arranging for Final Disposal
-
Action: When the waste container is full or has been in the SAA for the maximum allowed time (consult your institutional guidelines, often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department.[9]
-
Process: EHS will arrange for the pickup, transport, and final disposal of the waste via a licensed hazardous waste contractor, ensuring compliance with all regulatory standards.
Section 4: Emergency Procedures - Spill Management
In the event of a spill, a calm and methodical response is crucial for safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Situation: Evaluate the size of the spill and determine if you can handle it safely. For large or unmanageable spills, evacuate the area and contact EHS immediately.
-
Isolate the Area: Prevent unauthorized personnel from entering the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Contain and Clean:
-
Package Waste: Collect all contaminated absorbent materials and cleaning supplies in a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill surface with an appropriate solvent and then soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined in Section 3.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 11. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 12. benchchem.com [benchchem.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl N-ethylcarbamate
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical synthesis, ensuring a robust safety protocol is not merely a procedural formality—it is the bedrock of innovation. This guide provides an in-depth, experience-driven framework for the safe handling of Tert-butyl N-ethylcarbamate, a compound for which specific safety data may be limited. By leveraging data from structurally analogous carbamates and adhering to first principles of chemical safety, we can construct a self-validating system of personal protection that prioritizes your well-being and the integrity of your research.
Understanding the Hazard: A Composite Profile of this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be derived from its chemical family—carbamates—and structurally similar molecules. Carbamates, as a class, are known to be cholinesterase inhibitors, a mechanism that can impact the nervous system.[1][2][3][4] While the effects are typically reversible, exposure can still pose significant health risks.[1][3]
Based on available data for compounds like tert-butyl carbamate and ethyl N-ethylcarbamate, we can anticipate the following potential hazards for this compound:
-
Eye Irritation: Direct contact can cause serious eye irritation.[5]
-
Skin Irritation: May cause skin irritation upon contact.[6] Prolonged exposure could lead to more severe effects.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system.[6][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects, consistent with the toxicological profile of many carbamates.[7]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological studies, the potential for long-term health effects remains uncharacterized. Therefore, it is prudent to handle this compound with the assumption that it may have chronic toxicity.
This composite hazard profile necessitates a stringent approach to personal protective equipment (PPE), ensuring all potential routes of exposure are effectively mitigated.
The Core of Protection: A Multi-layered PPE Strategy
A comprehensive PPE strategy for this compound involves more than just wearing gloves and safety glasses. It requires a thoughtful selection of equipment, proper donning and doffing procedures, and a clear understanding of the limitations of each piece of equipment.
Given the high likelihood of eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling the compound.[7]
-
Secondary Protection: When there is a risk of splashing, such as during transfer of solutions or in the event of a spill, a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.
Carbamates can be absorbed through the skin, making comprehensive skin and body protection essential.[1][3]
-
Laboratory Coat: A standard laboratory coat is the minimum requirement. However, for procedures with a higher risk of splashes or spills, a chemically resistant lab coat or apron is recommended.
-
Gloves: A Critical Choice: The selection of appropriate gloves is arguably the most critical decision in your PPE ensemble. Since specific chemical resistance data for this compound is not available, a conservative choice based on the general properties of carbamates and organic solvents is necessary.
| Glove Material | Recommendation | Rationale |
| Nitrile | Suitable for incidental contact and splash protection. | Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and weak acids.[8][9] However, their resistance to prolonged exposure can be limited.[10][11] |
| Butyl Rubber | Highly Recommended for prolonged handling or in situations with a high risk of exposure. | Butyl rubber provides excellent resistance to a wide array of chemicals, including ketones, esters, and many organic solvents, making it a safer choice in the absence of specific data.[12][13][14] |
-
Double Gloving: For enhanced protection, particularly during high-risk procedures, consider wearing two pairs of nitrile gloves or a combination of a lighter inner glove and a heavier-duty outer glove.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. If any compromise is suspected, or if direct contact with the chemical occurs, remove and replace the gloves immediately.
The potential for respiratory tract irritation from dusts or aerosols of this compound necessitates careful consideration of respiratory protection.
-
Engineering Controls: The primary method for controlling respiratory hazards should always be engineering controls. Handle solid this compound in a certified chemical fume hood to minimize the generation of airborne particles.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as outlined in OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Plan: From Preparation to Disposal
A robust safety plan extends beyond the selection of PPE and encompasses the entire workflow, from initial preparation to the final disposal of waste.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
-
PPE Donning: Don all required PPE before entering the designated handling area.
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated consumables (e.g., weigh boats, disposable spatulas), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any carbamate-containing waste down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be disposed of as hazardous waste.
-
Waste Disposal Vendor: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office and a licensed hazardous waste disposal vendor.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill Response: In the case of a small spill, and if you are trained to do so, carefully clean it up using an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's EHS department immediately.
By adopting this comprehensive and conservative approach to personal protective equipment and safe handling practices, you can confidently work with this compound, secure in the knowledge that you have established a robust and self-validating system of safety.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. epa.gov [epa.gov]
- 4. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gloves.com [gloves.com]
- 9. soscleanroom.com [soscleanroom.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. gloves-online.com [gloves-online.com]
- 13. oxwork.com [oxwork.com]
- 14. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
